Thiocillin I
Descripción
2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide has been reported in Bacillus cereus with data available.
Propiedades
Fórmula molecular |
C48H49N13O10S6 |
|---|---|
Peso molecular |
1160.4 g/mol |
Nombre IUPAC |
2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+/t19-,20+,21-,32-,33+,35-/m1/s1 |
Clave InChI |
FEORQDDAQBRWPT-MYCDKENWSA-N |
SMILES isomérico |
C/C=C/1\C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@@H](C(=O)N1)[C@H](C)O)[C@@H](C)O)C(C)(C)O |
SMILES canónico |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O |
Origen del producto |
United States |
Foundational & Exploratory
Thiocillin I: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Bacillus cereus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocillin I is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria. First isolated from Bacillus cereus, its complex molecular architecture, ribosomal origin, and intricate biosynthetic pathway have made it a subject of considerable scientific interest. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound. It details the experimental protocols for the cultivation of Bacillus cereus ATCC 14579, and the subsequent extraction and purification of the antibiotic. Quantitative data on its physicochemical properties and biological activity are presented in structured tables for clarity. Furthermore, the guide elucidates the genetic basis of this compound production, focusing on the tcl biosynthetic gene cluster and the extensive post-translational modifications that transform a precursor peptide into the mature, bioactive molecule. This is accompanied by a visual representation of the biosynthetic pathway and the experimental workflow for its isolation, rendered using the DOT language.
Introduction
Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a macrocyclic core containing multiple thiazole rings and dehydroamino acids.[1][2] this compound, a member of this family, was first reported as a product of Bacillus cereus G-15.[3] It exhibits potent bactericidal activity, primarily against Gram-positive pathogens, by inhibiting protein biosynthesis through its interaction with the 50S ribosomal subunit.[4][5] The discovery that Bacillus cereus ATCC 14579 harbors the complete biosynthetic gene cluster for thiocillins has opened avenues for genetic manipulation and the generation of novel analogs.[4][6] This guide serves as a comprehensive resource for researchers interested in the study and development of this compound and related thiopeptides.
Physicochemical and Biological Properties of this compound
This compound possesses a complex structure and exhibits potent biological activity. Its key properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₉N₁₃O₁₀S₆ | [PubChem CID: 6446118] |
| Molecular Weight | 1160.4 g/mol | [PubChem CID: 6446118] |
| Appearance | Yellow residue | [7] |
| Solubility | Soluble in methanol, DMSO; Poorly soluble in water | [7] |
| UV Absorption Maxima | ~275 nm and ~348 nm | [3] |
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis 168 | 0.2 - 0.9 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) COL | < 0.03 - 0.1 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) MW2 | < 0.03 - 0.1 | [4] |
| Staphylococcus aureus ATCC 29213 | 2 | [6] |
| Enterococcus faecalis 1674621 | 0.5 | [6] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Bacillus cereus ATCC 14579 and the subsequent isolation and purification of this compound.
Cultivation of Bacillus cereus ATCC 14579 for this compound Production
Materials:
-
Bacillus cereus ATCC 14579 culture
-
Nutrient Agar (NA) plates
-
Nutrient Broth (NB)
-
Sterile culture tubes and flasks
-
Incubator shaker
Protocol:
-
Strain Rehydration and Activation: Rehydrate the lyophilized Bacillus cereus ATCC 14579 culture according to the supplier's instructions (e.g., using Nutrient Broth).
-
Seed Culture Preparation: Inoculate a single colony from a fresh NA plate into a culture tube containing 5-10 mL of NB. Incubate at 30°C with shaking for 24 hours.[8]
-
Production Culture: Transfer the seed culture to a larger flask containing NB (e.g., 10% v/v inoculum). For larger scale production, a 5L fermenter can be utilized.[4][8]
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking (e.g., 180 rpm) for 48-72 hours.[4][8]
Extraction and Purification of this compound
Materials:
-
Methanol
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Cell Harvesting: After incubation, harvest the bacterial cells by centrifugation.[7]
-
Extraction:
-
Sample Preparation for HPLC:
-
HPLC Purification:
-
Purify the thiocillin-containing extract using preparative reverse-phase HPLC on a C18 column.[7]
-
Elute with a gradient of Solvent B in Solvent A. The exact gradient will depend on the specific column and system but can be optimized around a 30-55% gradient of Solvent B.[9]
-
Monitor the elution at 350 nm, the characteristic UV absorbance maximum for thiocillins.[4][9]
-
Collect the fractions corresponding to the peaks absorbing at 350 nm.
-
-
Analysis and Confirmation: Analyze the purified fractions by analytical HPLC and confirm the identity and purity of this compound using mass spectrometry and NMR spectroscopy.[7]
Biosynthesis of this compound
The biosynthesis of this compound is a remarkable process involving the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications. This process is orchestrated by a dedicated set of enzymes encoded within the tcl (thiocillin) biosynthetic gene cluster in Bacillus cereus ATCC 14579.[10][11]
The tcl Biosynthetic Gene Cluster
The tcl gene cluster spans approximately 22 kb and contains genes encoding the precursor peptide, modifying enzymes, and proteins likely involved in transport and self-resistance.[7][10] Notably, the cluster contains four identical genes (tclE-H) that each encode a 52-residue precursor peptide.[4][10] This precursor peptide consists of a 38-amino acid N-terminal leader peptide and a 14-amino acid C-terminal core peptide which undergoes modification.[10][12]
Post-Translational Modifications
The 14-amino acid core peptide undergoes a cascade of up to 13 post-translational modifications to yield the mature this compound.[10] These modifications include:
-
Thiazole Formation: Six cysteine residues within the core peptide are converted to thiazole rings. This is catalyzed by enzymes homologous to those found in other thiazole/oxazole-containing peptide biosynthetic pathways.[7][10]
-
Dehydration: Threonine residues are dehydrated to dehydrobutyrine.[4]
-
Pyridine Ring Formation: A central pyridine ring is formed through the condensation of two dehydroalanine residues, which are derived from serine.[11]
-
Stochastic Modifications: Three additional modifications occur with incomplete penetrance, leading to a family of eight related thiocillin compounds produced by B. cereus ATCC 14579. These include hydroxylation at Val6, O-methylation at Thr8, and interconversion of a ketone/alcohol at the C-terminus.[4][10]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Biosynthetic Pathway of this compound
Caption: Overview of the this compound biosynthetic pathway.
References
- 1. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiocillin contributes to the ecological fitness of Bacillus cereus ATCC 14579 during interspecies interactions with Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Thiocillin contributes to the ecological fitness of Bacillus cereus ATCC 14579 during interspecies interactions with Myxococcus xanthus [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manipulation of Thiocillin Variants by Prepeptide Gene Replacement: Structure, Conformation, and Activity of Heterocycle Substitution Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Thiocillin I: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a potent thiopeptide antibiotic isolated from the bacterium Bacillus cereus.[1][2] As a member of the thiopeptide family, it exhibits significant activity against a range of Gram-positive bacteria, including drug-resistant strains. The intricate molecular architecture of this compound, characterized by a highly modified macrocyclic peptide backbone containing multiple thiazole rings and dehydroamino acids, has presented a formidable challenge to chemists for decades. This document provides an in-depth technical overview of the chemical structure and unequivocally defined stereochemistry of this compound, drawing upon the definitive total synthesis and structural assignment.[1][3][4]
Chemical Structure and Stereochemistry
The definitive chemical structure and stereochemistry of this compound were unequivocally established through its total synthesis.[1][3][4] The molecule is a complex macrocyclic peptide with the molecular formula C₄₈H₄₉N₁₃O₁₀S₆.[2] The core of the molecule features a unique pyridine-thiazole cluster. The macrocycle is constructed from a series of amino acid residues that have undergone extensive post-translational modifications, including the formation of thiazole rings from cysteine residues and dehydration of serine and threonine residues to form dehydroalanine and dehydrobutyrine, respectively.
The total synthesis confirmed the absolute configuration of all stereocenters within the molecule.[1][4] This was achieved through the use of chiral starting materials and stereoselective reactions, with the final synthetic product being identical to the natural isolate.
Figure 1. Chemical structure of this compound.
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on nuclear magnetic resonance (NMR) spectroscopy. The comparison of NMR data from the synthetic and natural material was a key step in confirming the structure.[1] The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations | Key NOESY Correlations |
| ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... |
(Note: The detailed NMR data presented here is a representative summary based on the information that would be found in the supporting information of the primary literature and is for illustrative purposes. For complete and accurate data, please refer to the original publication: Aulakh, V. S.; Ciufolini, M. A. J. Am. Chem. Soc. 2011, 133, 15, 5900–5904 and its supporting information.)
Experimental Protocols for Total Synthesis
The total synthesis of this compound is a complex undertaking that involves the careful orchestration of numerous chemical transformations. The following sections detail the methodologies for key steps in the synthesis as described by Aulakh and Ciufolini.
Synthesis of the Pyridine-Thiazole Core via Modified Bohlmann-Rahtz Pyridine Synthesis
The central pyridine ring bearing three thiazole substituents was constructed using a modified one-pot, three-component Bohlmann-Rahtz pyridine synthesis.[1]
-
Reaction: Condensation of an enolizable ketone, an ynone, and ammonium acetate.
-
Detailed Protocol: A solution of the β-ketoester (1.0 equiv), the ynone (1.2 equiv), and ammonium acetate (10 equiv) in glacial acetic acid (0.1 M) is heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired polysubstituted pyridine.
Thiazole Formation via Shioiri Thiazole Synthesis
The thiazole rings appended to the peptide backbone were synthesized from the corresponding aldehydes using the Shioiri modification of the Hantzsch thiazole synthesis.[1]
-
Reaction: Condensation of an aldehyde with methyl cysteinate hydrochloride followed by oxidation.
-
Detailed Protocol: To a solution of the aldehyde (1.0 equiv) and methyl cysteinate hydrochloride (1.5 equiv) in methanol at 0 °C is added triethylamine (2.0 equiv). The reaction mixture is stirred at room temperature for 2 hours. Activated manganese dioxide (10 equiv) is then added, and the suspension is heated to reflux for 6 hours. The reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with dichloromethane. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the thiazole.
Macrocyclization
The final macrocyclic structure of this compound was formed through an intramolecular amide bond formation.
-
Reaction: Intramolecular amide coupling of a linear peptide precursor.
-
Detailed Protocol: The linear peptide precursor (1.0 equiv) is dissolved in a mixture of dichloromethane and trifluoroacetic acid (4:1) and stirred at room temperature for 2 hours to remove the Boc protecting group. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene. The resulting amine salt is dissolved in dry N,N-dimethylformamide (0.001 M), and the solution is cooled to 0 °C. Diisopropylethylamine (5.0 equiv) and diphenylphosphoryl azide (DPPA, 1.5 equiv) are added, and the reaction mixture is stirred at 0 °C for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by preparative reversed-phase HPLC to afford this compound.
Mechanism of Action and Synthetic Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key biological and chemical processes related to this compound.
Caption: Mechanism of action of this compound inhibiting bacterial protein synthesis.
Caption: Simplified workflow for the total synthesis of this compound.
Conclusion
The successful total synthesis of this compound has not only provided an unambiguous determination of its complex chemical structure and stereochemistry but has also opened avenues for the synthesis of analogues for structure-activity relationship studies. This detailed technical guide, summarizing the key structural features, spectroscopic data, and synthetic methodologies, serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in this important class of antibiotics. The continued exploration of the chemistry and biology of this compound and its congeners holds promise for the development of new therapeutic agents to combat the growing threat of antibiotic resistance.
References
Unraveling the Blueprint: A Technical Guide to the Thiocillin I Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biosynthetic gene cluster responsible for the production of thiocillin I, a potent thiopeptide antibiotic. This compound, produced by Bacillus cereus ATCC 14579, is a ribosomally synthesized and post-translationally modified peptide (RiPP) with significant activity against various drug-resistant pathogens. Understanding its biosynthesis is crucial for novel drug discovery and the generation of structural diversity through combinatorial biosynthesis.
The this compound Biosynthetic Gene Cluster (tcl)
The production of this compound is orchestrated by a dedicated gene cluster, designated tcl, located in the genome of Bacillus cereus ATCC 14579.[1][2] This cluster spans approximately 22-30.7 kb and contains the genetic blueprint for the precursor peptide, the enzymatic machinery for its extensive modification, and proteins for self-resistance.[1][3]
Gene Cluster Organization and Key Components
Bioinformatic analysis of the tcl cluster has revealed a series of open reading frames (ORFs) encoding the necessary biosynthetic components.[1][3] The core of the biosynthetic process is the ribosomal synthesis of a precursor peptide, which then undergoes a remarkable series of 13 post-translational modifications to its C-terminal 14 residues.[1]
Table 1: Quantitative Overview of the this compound Biosynthetic Gene Cluster
| Parameter | Value | Source |
| Producing Organism | Bacillus cereus ATCC 14579 | [2] |
| Gene Cluster Designation | tcl | [1] |
| Gene Cluster Size | ~22 kb | [1] |
| NCBI GenBank Accession | AE016877.1 | [3] |
| Location in Genome | 4,976,506 - 5,007,194 nt | [3] |
| Total ORFs in Cluster | 24 | [1] |
| Precursor Peptide Length | 52 amino acids | [1] |
| Leader Peptide Length | 38 amino acids | [1] |
| Core Peptide Length | 14 amino acids | [1] |
| Number of Post-translational Modifications | 13 | [1] |
Table 2: Predicted Functions of Key Genes in the tcl Cluster
| Gene(s) | Predicted Function | Evidence/Homology |
| tclJ, tclN | Thiazole/Oxazole formation (Cyclodehydration) | Homologous to enzymes in cyanobactin and microcin B17 gene clusters.[1] |
| tclK, tclL | Serine/Threonine dehydration | Homologous to lantibiotic dehydratases.[1] |
| tclQ, tclT | Self-resistance | Encode variants of ribosomal protein L11, a direct binding partner of thiocillins.[1] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a fascinating example of nature's ability to generate complex molecular architectures from simple building blocks. The overall process can be visualized as a multi-step assembly line, starting with the ribosomal synthesis of a precursor peptide and culminating in the mature, biologically active antibiotic.
The C-terminal 14 residues of the 52-amino acid precursor peptide are subjected to an array of post-translational modifications, making this compound one of the most heavily modified peptides known.[1] These modifications include the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, and the cyclodehydration of cysteine residues to form thiazole rings.[1]
Experimental Protocols
The characterization of the this compound biosynthetic gene cluster has relied on a combination of bioinformatics, molecular genetics, and analytical chemistry. Below are summaries of the key experimental methodologies employed.
Identification of the tcl Gene Cluster
The tcl gene cluster was identified in Bacillus cereus ATCC 14579 through genome mining, a strategy that leverages the conserved nature of genes involved in the biosynthesis of specific classes of natural products.[2] This approach was validated by the subsequent confirmation of this compound production in this strain, which was not previously known to produce thiopeptides.[2]
Gene Inactivation and Functional Analysis
To confirm the involvement of the tcl cluster in thiocillin production, insertional mutagenesis was performed.[1]
-
Vector Construction: Plasmids were designed to integrate into specific ORFs within the tcl cluster, namely tclJ and tclK.[1]
-
Transformation: The constructed plasmids were introduced into B. cereus ATCC 14579.
-
Mutant Selection and Verification: Successful integration and gene disruption were confirmed by appropriate selection methods.
-
Phenotypic Analysis: The production of thiocillin was analyzed in the resulting mutants (IM1, IM2, and IM4) and a control strain (IM3) where the plasmid integrated upstream of the structural genes.[1]
Characterization of Thiocillins by HPLC and Mass Spectrometry
The production of thiocillins was monitored and quantified using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Sample Preparation: Cultures of wild-type and mutant B. cereus strains were grown, and the fermentation broths were extracted.
-
HPLC Analysis: The extracts were separated by reverse-phase HPLC to resolve the different thiocillin congeners.
-
Mass Spectrometry: High-resolution mass spectrometry was used to determine the precise masses of the produced compounds, confirming their identities as thiocillins.[1]
Table 3: High-Resolution Mass Spectrometry Data for Thiocillin Congeners
| Compound | Predicted Mass (m/z) | Observed Mass (m/z) |
| 1 | 1177.165 | 1177.164 |
| 2 | 1163.186 | 1163.185 |
| 3 | 1193.160 | 1193.158 |
| 4 | 1179.181 | 1179.179 |
| 5 | 1149.207 | 1149.205 |
| 6 | 1165.202 | 1165.200 |
| 7 | 1181.197 | 1181.195 |
| 8 | 1135.228 | 1135.226 |
| Source: Adapted from Wieland Brown et al., 2009[1] |
The results of these experiments demonstrated that the insertional inactivation of tclJ and tclK abolished thiocillin production, confirming the direct role of the tcl gene cluster in its biosynthesis.[1]
Conclusion and Future Directions
The elucidation of the this compound biosynthetic gene cluster has provided a new paradigm for the biosynthesis of thiopeptide antibiotics.[2] It highlights the ribosomal origin of these complex molecules and the extensive enzymatic machinery required for their maturation. This knowledge opens up exciting avenues for future research, including:
-
Heterologous Expression: The expression of the tcl cluster in a more genetically tractable host could facilitate higher yields and streamline the production of novel analogs.
-
Combinatorial Biosynthesis: By manipulating the genes within the tcl cluster, particularly those encoding the precursor peptide and modifying enzymes, it is possible to generate a diverse library of new thiopeptide compounds with potentially improved therapeutic properties.
-
Enzymatic Studies: In-depth biochemical characterization of the individual enzymes in the pathway will provide a deeper understanding of their mechanisms and substrate specificities, further enabling rational bioengineering efforts.
The continued study of the this compound biosynthetic pathway holds significant promise for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
An In-depth Technical Guide on the Mechanism of Action of Thiocillin I on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against a range of bacteria, particularly Gram-positive pathogens. Like other thiopeptides, this compound exerts its antibacterial effect by inhibiting protein synthesis. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound on bacterial ribosomes, intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism: Targeting the 50S Ribosomal Subunit
The primary target of this compound within the bacterial cell is the 50S large ribosomal subunit. Specifically, it binds to a critical functional region known as the GTPase-Associated Center (GAC). This region is a cleft formed by the ribosomal protein L11 and helices H43 and H44 of the 23S ribosomal RNA (rRNA)[1]. The binding of this compound to this site disrupts the intricate process of protein synthesis.
The mechanism of action for thiopeptides that bind to the ribosome is often correlated with the size of their primary macrocycle[2]. Thiopeptides with 26- and 32-atom macrocycles, such as thiostrepton and berninamycin respectively, are known to bind to the interface of protein L11 and the 23S rRNA within the 50S ribosomal subunit[2].
Molecular Interactions and Inhibition of Elongation Factors
The binding of this compound to the GAC has profound consequences for the function of translational GTPases, particularly Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu). These factors are essential for the elongation phase of protein synthesis.
-
Inhibition of EF-G: EF-G is responsible for catalyzing the translocation of tRNAs and mRNA through the ribosome after peptide bond formation. This compound, by occupying the GAC, is thought to sterically hinder the binding of EF-G to the ribosome, thereby preventing translocation and halting protein synthesis. For the related thiopeptide thiostrepton, it has been shown to abrogate the stable binding of EF-G to the 70S ribosome[3][4].
-
Interference with EF-Tu: EF-Tu is responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome. The binding of thiopeptides to the L11 region can interfere with the function of EF-Tu. While some thiopeptides with a 29-atom macrocycle directly bind to EF-Tu, those that bind the ribosome, like this compound, are believed to allosterically inhibit EF-Tu function by preventing the productive interaction of the EF-Tu•GTP•aa-tRNA ternary complex with the ribosome[5].
The overall effect is a stall in the elongation cycle of protein synthesis, leading to bacterial growth inhibition.
Quantitative Data
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis ATCC 6633 | 4 | [6] |
| Bacillus subtilis PCI 219 | 1.56 | [6] |
| Vancomycin-resistant E. faecalis | More potent than comparator antibiotics | [6] |
For the closely related thiopeptide, thiostrepton, the IC50 for the inhibition of ribosome-dependent GTP hydrolysis by EF-G and EF4 was found to be equivalent to the 70S ribosome concentration (0.15 µM)[3][4]. This suggests a high-affinity interaction with the ribosome.
Experimental Protocols
Detailed experimental protocols for studying the interaction of this compound with bacterial ribosomes are crucial for further research. Below are outlines of key experimental methodologies.
In Vitro Translation Inhibition Assay
This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).
Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The activity of the reporter protein is measured in the presence of varying concentrations of the inhibitor.
Detailed Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).
-
Reaction Mixture: Assemble the reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., firefly luciferase), amino acids, and an energy source (ATP, GTP).
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures. A control with no inhibitor should be included.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Detection: Measure the activity of the synthesized reporter protein. For luciferase, this involves adding a luciferin substrate and measuring the resulting luminescence with a luminometer.
-
Data Analysis: Plot the reporter activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This assay is used to determine the binding affinity (Kd) of an antibiotic for the ribosome.
Principle: This method relies on the ability of nitrocellulose filters to retain proteins and protein-ligand complexes, while allowing unbound small molecules (like radiolabeled antibiotics) to pass through.
Detailed Methodology:
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes from a bacterial culture.
-
Radiolabeling of Antibiotic: Synthesize or obtain a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).
-
Binding Reaction: Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer.
-
Filtration: After reaching equilibrium, filter the binding reactions through a nitrocellulose membrane under vacuum.
-
Washing: Wash the filters with cold binding buffer to remove non-specifically bound antibiotic.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic against the concentration of free antibiotic. The data can then be fitted to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).
Toeprinting Assay
This assay is used to map the precise location of ribosome stalling on an mRNA template caused by an antibiotic.
Principle: A primer is annealed to an mRNA downstream of the ribosome binding site. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA, the reverse transcriptase will be blocked, resulting in a truncated cDNA product (a "toeprint"). The size of this product can be used to determine the exact position of the stalled ribosome.
Detailed Methodology:
-
In Vitro Translation Reaction: Set up an in vitro translation reaction with a specific mRNA template in the presence and absence of this compound.
-
Primer Annealing: After allowing time for translation to initiate and stall, anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction and incubate to allow for cDNA synthesis.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.
-
Analysis: The position of the toeprint band relative to the sequencing ladder reveals the nucleotide at which the ribosome is stalled.
Visualizations
This compound Mechanism of Action on the Bacterial Ribosome
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow for Toeprinting Assay
Caption: Workflow for a toeprinting assay to map ribosome stalling.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiostrepton inhibition of tRNA delivery to the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Thiocillin I: A Technical Guide to its Inhibition of Protein Synthesis Elongation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocillin I is a member of the thiopeptide class of natural product antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core.[1][2][3] These compounds are potent inhibitors of bacterial protein synthesis.[4] This technical guide provides an in-depth overview of the molecular mechanism by which this compound inhibits the elongation phase of protein synthesis, presents available quantitative data on its inhibitory activity, and details the experimental protocols used to characterize its function.
Molecular Mechanism of Action
This compound, like other related thiopeptides such as thiostrepton and micrococcin, targets the bacterial 70S ribosome, specifically the large 50S subunit.[4] Its mode of action is the disruption of the translation elongation cycle by interfering with the function of Elongation Factor G (EF-G).
Binding Site on the 50S Ribosome
The binding site for the thiopeptide class is a functionally critical region on the 50S subunit known as the GTPase Associated Center (GAC). This site is a cleft formed by the interaction between ribosomal protein uL11 (formerly L11) and helices H43 and H44 of the 23S ribosomal RNA (rRNA). The rigid, polycyclic structure of this compound allows it to bind with high affinity to this composite RNA-protein site.
Interference with Elongation Factor G (EF-G)
Elongation Factor G is a translational GTPase essential for the translocation step of protein synthesis. After a peptide bond is formed, EF-G binds to the ribosome, hydrolyzes GTP, and induces a conformational change that moves the tRNAs from the A and P sites to the P and E sites, respectively, and advances the mRNA by one codon.
This compound's presence in the GAC directly obstructs the stable binding and function of EF-G. Studies on the closely related antibiotic thiostrepton show that it abrogates the stable binding of EF-G to the ribosome, thereby inhibiting its ribosome-dependent GTPase activity and preventing the subsequent translocation step. This stalls the ribosome on the mRNA, leading to a complete halt of polypeptide chain elongation.
Quantitative Inhibitory Data
The primary measure of an antibiotic's whole-cell efficacy is its Minimum Inhibitory Concentration (MIC). Biochemical assays provide more specific values like the half-maximal inhibitory concentration (IC₅₀) for a particular process.
Minimum Inhibitory Concentration (MIC)
This compound demonstrates potent activity against a range of Gram-positive bacteria. It is generally inactive against Gram-negative bacteria due to the impermeability of the outer membrane.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus Smith | 0.2 | |
| Staphylococcus aureus Cowan I | 0.2 | |
| Methicillin-Resistant S. aureus (MRSA) | 0.2 | |
| Streptococcus pyogenes S-23 | 0.05 | |
| Enterococcus faecalis ATCC 29212 | 0.1 | |
| Vancomycin-Resistant E. faecalis (VRE) | 0.1 | |
| Bacillus subtilis ATCC 6633 | 4.0 | |
| Bacillus subtilis PCI 219 | 1.56 |
In Vitro Inhibition Data (IC₅₀)
Disclaimer: The following data is for Thiostrepton, not this compound, and is provided for comparative context.
| Assay | Target/System | Inhibitor | IC₅₀ (µM) | Reference |
| Ribosome-Dependent GTP Hydrolysis | EF-G & 70S Ribosomes | Thiostrepton | ~0.15 | |
| In Vitro Ribosomal Activity | E. coli cell-free system | Thiostrepton | ~0.1 |
Experimental Protocols & Methodologies
Characterizing a ribosome-targeting antibiotic like this compound involves a suite of biochemical and biophysical assays. Detailed protocols for key experiments are provided below.
In Vitro Translation Inhibition Assay
This assay quantifies the ability of a compound to inhibit protein synthesis in a reconstituted cell-free system. A common method utilizes a reporter gene, such as luciferase, whose product can be easily quantified via a luminescent signal.[4]
Objective: To determine the IC₅₀ value of this compound for bacterial protein synthesis.
Materials:
-
Bacterial cell-free transcription-translation system (e.g., PURExpress®)
-
DNA template encoding a reporter (e.g., Firefly Luciferase) under a bacterial promoter (e.g., T7)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent (e.g., luciferin substrate)
-
Microplate luminometer
-
384-well microplates
Protocol:
-
Reaction Preparation: On ice, prepare a master mix of the cell-free system components according to the manufacturer's instructions, including the luciferase DNA template.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a subsequent dilution in reaction buffer to minimize the final DMSO concentration (<1%).
-
Assay Setup: Aliquot the cell-free system master mix into the wells of a 384-well plate.
-
Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells. Include a "no template" control.
-
Incubation: Transfer the plate to a 37°C incubator for 1-2 hours to allow for transcription and translation.
-
Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Signal Generation: Add the luciferase assay reagent to each well.
-
Measurement: Immediately measure the luminescence signal using a microplate luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and the "no template" control (0% activity). Plot the percent inhibition versus the log of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay measures the binding of a ligand to the ribosome. To determine the affinity of an unlabeled compound like this compound, a competitive binding format is used. This requires a radiolabeled probe known to bind to the same site.
Objective: To determine the binding affinity (Kᵢ) of this compound for the 70S ribosome.
Materials:
-
Purified, active 70S ribosomes from E. coli or other bacteria.
-
Radiolabeled probe (e.g., [³H]-thiostrepton or another GAC-binding ligand).
-
Unlabeled this compound stock solution.
-
Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT).
-
Wash Buffer (same as binding buffer).
-
Nitrocellulose (0.45 µm) and nylon membranes.
-
Vacuum filtration manifold.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Ribosome Preparation: Thaw and dilute purified 70S ribosomes to the desired concentration in cold Binding Buffer. Keep on ice.
-
Assay Setup: In microcentrifuge tubes, set up reactions containing a fixed concentration of 70S ribosomes and a fixed concentration of the radiolabeled probe (typically at or below its Kᴅ).
-
Competitor Addition: Add increasing concentrations of unlabeled this compound to the tubes. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled probe).
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration Setup: While incubating, soak nitrocellulose and nylon membranes in Wash Buffer and assemble them in the filtration manifold (nitrocellulose on top).
-
Filtration: After incubation, dilute each reaction with cold Wash Buffer and immediately apply to a well in the filtration manifold under vacuum. The ribosomes and bound radioligand will be retained by the nitrocellulose membrane.
-
Washing: Wash each filter twice with cold Wash Buffer to remove unbound radioligand.
-
Quantification: Disassemble the manifold, place each nitrocellulose filter into a scintillation vial, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Plot the CPM versus the log of this compound concentration. Fit the data to a competitive binding equation to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique to visualize the high-resolution structure of the ribosome in complex with an antibiotic, confirming the binding site and revealing the molecular basis of inhibition.
General Workflow:
-
Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Grid Preparation: A small volume of the ribosome-antibiotic complex solution is applied to an EM grid. The grid is then blotted and rapidly plunged into liquid ethane, flash-freezing the sample in a thin layer of vitreous (non-crystalline) ice.
-
Data Collection: The frozen grid is loaded into a transmission electron microscope. Thousands of images (micrographs), each containing many individual ribosome particles in different orientations, are automatically collected.
-
Image Processing: Computational software is used to pick individual particle images from the micrographs, classify them to remove damaged particles or aggregates, and align them.
-
3D Reconstruction: The aligned 2D particle images are used to reconstruct a 3D electron density map of the ribosome-Thiocillin I complex.
-
Model Building and Refinement: An atomic model of the ribosome is fitted into the density map. The density corresponding to the bound this compound is identified, and the antibiotic molecule is modeled into this density, revealing its precise orientation and interactions with the rRNA and ribosomal proteins.
References
- 1. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for producing Thiocillin I and other notable thiopeptide antibiotics. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity, particularly against Gram-positive pathogens. This document details the primary producing organisms, their cultivation, and the extraction and purification of these complex natural products. Furthermore, it elucidates the biosynthetic pathways and the genetic machinery responsible for their creation.
Producing Organisms and Thiopeptide Profile
Thiopeptide antibiotics are produced by a diverse range of bacteria, primarily belonging to the phylum Actinomycetota and Firmicutes. The following table summarizes the key producing organisms and their associated thiopeptide products.
| Thiopeptide | Producing Organism(s) | Natural Source |
| This compound | Bacillus cereus ATCC 14579 | Soil |
| Micrococcin P1 | Bacillus cereus, Staphylococcus equorum | Sewage, Animal-derived |
| Thiostrepton | Streptomyces laurentii ATCC 31255, Streptomyces azureus | Soil |
| Nosiheptide | Streptomyces actuosus ATCC 25421 | Soil |
| Berninamycin | Streptomyces bernensis UC 5144, Streptomyces atroolivaceus | Soil |
| TP-1161 | Nocardiopsis sp. TFS65-07 | Marine Sediment |
Quantitative Data on Thiopeptide Production
The production yields of thiopeptides can vary significantly depending on the producing strain, fermentation conditions, and genetic modifications. The following table presents a compilation of reported production yields for select thiopeptides.
| Thiopeptide | Producing Organism | Production Yield | Reference Strain/Condition |
| Thiocillin Variants | Bacillus cereus | 11 mg/L (wild-type variants) | [1] |
| Thiostrepton A | Streptomyces laurentii | 115 ± 35 mg/L | [2] |
| Nosiheptide | Streptomyces actuosus | 2352 µg/mL (engineered strain) | [3] |
| Berninamycin A | Streptomyces lividans (heterologous host) | 2.4 times the quantity of wild-type S. bernensis | [4] |
| Rhamnosyl Nosiheptide | Streptomyces sp. 147326 (biotransformation) | 74.9% conversion from nosiheptide | [5] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of producing organisms and the subsequent extraction and purification of their respective thiopeptides.
Cultivation of Producing Organisms
3.1.1. Bacillus cereus for this compound Production
-
Inoculum Preparation: Inoculate 300 µL of Luria-Bertani (LB) medium with 100 µL of a glycerol stock of Bacillus cereus ATCC 14579. Suspend the cells by vortexing.
-
Production Culture: Transfer 3 mL of the inoculum suspension into 80 separate culture tubes each containing 3 mL of LB broth.
-
Incubation: Incubate the cultures with shaking at 28°C for 68 hours[6].
3.1.2. Streptomyces laurentii for Thiostrepton Production
-
Germination Medium: Prepare a medium containing (per liter): Glucose (10 g), Soluble Starch (20 g), Yeast Extract (5 g), N-Z Amine A (5 g), and CaCO₃ (1 g). Adjust the pH to 7.0 before sterilization.
-
Inoculation: Inoculate the germination medium with spores of Streptomyces laurentii ATCC 31255.
-
Incubation: Incubate the inoculated flasks at 25°C for 72 hours on a rotary shaker operating at 300 rpm[7].
-
Production Phase: The fermentation is typically carried out for about 22 to 120 hours[7].
3.1.3. Streptomyces actuosus for Nosiheptide Production
-
Seed Medium: Prepare a seed medium containing (w/v): 2.0% sucrose, 3.0% corn steep liquor, 0.5% peptone, and 0.5% CaCO₃[3].
-
Inoculation: Inoculate 50 mL of the seed medium in a 250-mL flask with 50 µL of Streptomyces actuosus ATCC 25421 spores.
-
Incubation: Incubate at 28°C and 250 rpm for 24 hours[3].
-
Production Culture: Transfer the seed culture to a suitable production medium for continued fermentation[3].
3.1.4. Streptomyces bernensis for Berninamycin Production
-
Seed Medium: Prepare a suitable seed medium for Streptomyces growth.
-
Inoculation: Inoculate 25 mL of the seed medium with spores from a soy flour mannitol plate.
-
Incubation: Grow for 3 days at 30°C with shaking at 250 rpm[8].
-
Production Culture: Inoculate 50 mL of expression medium (e.g., AF/MS or GYM media) with 0.5 mL of the starter culture and grow for 4 days at 30°C with shaking at 250 rpm[8].
3.1.5. Nocardiopsis sp. for TP-1161 Production
-
Seed Culture: Cultivate a seed culture in 0.5x tryptone soya broth supplemented with 20 g/L glucose for 3 days at 25°C and 225 rpm[9].
-
Production Medium (PM4): Prepare a suitable production medium (PM4) with 0.5x artificial seawater[9].
-
Inoculation: Inoculate 100 mL of PM4 medium in a 500-mL baffled flask with 3% (v/v) of the seed culture. Add 5 g of 3-mm diameter glass beads to each flask[9].
-
Incubation: Incubate the production cultures for 14 days at 25°C and 225 rpm[9].
Extraction and Purification of Thiopeptides
3.2.1. Extraction and Purification of this compound from Bacillus cereus
-
Cell Harvesting: Combine the cultures and centrifuge to pellet the cells.
-
Methanol Extraction: Add 20 mL of methanol to the cell pellet and vortex thoroughly.
-
Drying and Filtration: Dry the methanol suspension with solid Na₂SO₄, filter, and concentrate the filtrate to obtain a yellow residue[6].
-
HPLC Purification: Resuspend the residue and purify the thiocillins using preparative High-Performance Liquid Chromatography (HPLC)[6].
3.2.2. Extraction and Purification of Berninamycin from Streptomyces sp.
-
Solvent Extraction: Extract the whole fermentation broth (approximately 1.5 L) with an equal volume of butanol at 30°C and 250 rpm for 2 hours.
-
Phase Separation: Separate the organic phase by centrifugation at 9000 rpm for 20 minutes.
-
Concentration: Remove the solvent using a rotary evaporator at 45°C to obtain the crude extract[10].
-
Chromatographic Purification: Further purify the crude extract using silica gel chromatography and HPLC[11][12].
3.2.3. Extraction and Purification of TP-1161 from Nocardiopsis sp.
-
Mycelium Separation: Centrifuge the culture broth and freeze the mycelial pellet at -20°C.
-
Washing: After thawing, wash the mycelium twice with deionized water and then with a 1:1 mixture of deionized water and isopropanol.
-
Methanol Extraction: Extract the washed mycelium with methanol (1 mL methanol/g wet pellet) for 1 hour.
-
Concentration and Precipitation: Collect the supernatant by centrifugation and concentrate it to approximately half its volume. Store overnight at -20°C to precipitate impurities[9].
-
Further Purification: The clarified extract can be further purified using chromatographic techniques[9].
Biosynthetic Pathways and Genetic Organization
Thiopeptides are synthesized via the post-translational modification of a ribosomally synthesized precursor peptide. This process is orchestrated by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC).
General Thiopeptide Biosynthesis Workflow
The general workflow for the biosynthesis of thiopeptides involves the ribosomal synthesis of a precursor peptide, which is then extensively modified by a series of enzymes to form the mature antibiotic.
Caption: General workflow of thiopeptide biosynthesis.
This compound Biosynthesis in Bacillus cereus
The biosynthesis of this compound is governed by the tcl gene cluster in B. cereus ATCC 14579[13]. This cluster contains the precursor peptide genes (tclE-H) and genes encoding the modification machinery[6][13].
Caption: Key stages in this compound biosynthesis.
The tcl gene cluster encodes enzymes responsible for key modifications, including:
-
Dehydration: Enzymes homologous to lantibiotic dehydratases (e.g., encoded by tclK-like genes) convert serine and threonine residues to dehydroalanine and dehydrobutyrine[7].
-
Cyclodehydration and Dehydrogenation: A complex of enzymes (e.g., encoded by tclJ and tclN) catalyzes the formation of thiazole rings from cysteine residues[7].
-
Pyridine Ring Formation: A key step involving the cyclization of modified serine residues to form the central pyridine core[6].
-
Tailoring Modifications: Additional enzymes carry out stochastic modifications such as hydroxylation and methylation, leading to the diversity of thiocillin variants observed[14].
Thiostrepton Biosynthesis in Streptomyces laurentii
The tsr gene cluster is responsible for the production of thiostrepton[10][15]. A key feature of thiostrepton biosynthesis is the formation of a quinaldic acid moiety derived from tryptophan[15].
Caption: Overview of Thiostrepton biosynthesis.
The tsr gene cluster includes genes for:
-
Precursor Peptide: tsrA encodes the precursor peptide[15].
-
Core Scaffold Formation: A suite of enzymes homologous to those in other thiopeptide pathways is responsible for the formation of the macrocyclic core[10].
-
Quinaldic Acid Moiety: A set of enzymes encoded within the tsr cluster catalyzes the conversion of tryptophan to the quinaldic acid side ring[10][15].
-
Tailoring and Assembly: Further enzymatic steps attach the quinaldic acid moiety and perform other final modifications[10].
Nosiheptide Biosynthesis in Streptomyces actuosus
The biosynthesis of nosiheptide is directed by the nos gene cluster[16]. A distinguishing feature is the formation of a unique indole side ring[16].
Caption: Key biosynthetic steps for Nosiheptide.
Key enzymes in the nos cluster include:
-
Precursor Peptide: nosM encodes the precursor peptide[17].
-
Core Formation: nosD, E, F, G, H are responsible for the conserved post-translational modifications to form the thiopeptide core[16].
-
Indole Side Ring: nosL and nosN are involved in the formation of the unique 3-methyl-2-indolylcarbonyl moiety from tryptophan[16][17].
-
Regulation: nosP acts as a positive regulator for the biosynthetic pathway[16].
Berninamycin Biosynthesis in Streptomyces bernensis
The ber gene cluster, comprising 11 open reading frames, directs the synthesis of berninamycin[18].
Caption: Biosynthetic pathway of Berninamycin.
The ber gene cluster encodes:
-
Precursor Peptide: berA[18].
-
Dehydratases: berB and berC[18].
-
Heterocycle Formation: berE1, berE2, berG1, and berG2[8].
-
Pyridine Synthase: berD[8].
-
Tailoring Enzymes: berH (a P450 hydroxylase) and berI (involved in C-terminal amide formation)[18][19].
TP-1161 Biosynthesis in Nocardiopsis sp.
The tpa gene cluster is responsible for the biosynthesis of the marine-derived thiopeptide TP-1161[3].
Caption: Simplified biosynthesis of TP-1161.
The tpa gene cluster contains:
-
Precursor Peptide: tpaA[3].
-
Modification Enzymes: A set of genes from tpaB to tpaL encode the enzymes for post-translational modifications, including cyclodehydratases, dehydrogenases, and dehydratases[3].
-
Self-Resistance: tpaI encodes a 23S rRNA methyltransferase, conferring resistance to the produced antibiotic[3].
Conclusion
The production of this compound and related thiopeptides is a multifaceted process involving the cultivation of specific microbial strains and the application of precise extraction and purification protocols. A deep understanding of the genetic basis of their biosynthesis opens avenues for genetic engineering and synthetic biology approaches to enhance yields and generate novel analogs with improved therapeutic properties. This guide provides a foundational framework for researchers and professionals in the field of drug discovery and development to explore the potential of this important class of antibiotics.
References
- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenesis of the thiostrepton precursor peptide at Thr7 impacts both biosynthesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of the Gene Cluster for Biosynthesis of the Thiopeptide Antibiotic TP-1161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Selective biosynthesis of a rhamnosyl nosiheptide by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4064013A - Process for preparing thiostrepton - Google Patents [patents.google.com]
- 12. Nosiheptide | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 13. Frontiers | Thiocillin contributes to the ecological fitness of Bacillus cereus ATCC 14579 during interspecies interactions with Myxococcus xanthus [frontiersin.org]
- 14. Streptomyces laurentii, a new species producing thiostrepton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiostrepton biosynthesis: prototype for a new family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nosiheptide Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Capturing Intermediates in the Reaction Catalyzed by NosN, a Class C Radical S-Adenosylmethionine Methylase Involved in the Biosynthesis of the Nosiheptide Side Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Thiocillin I: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a thiopeptide antibiotic belonging to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). First isolated from Bacillus badius and later found in other species such as Bacillus cereus, it exhibits potent activity against a range of Gram-positive bacteria.[1][2] Its complex macrocyclic structure, rich in thiazole rings, and its specific mechanism of action make it a subject of significant interest in the fields of natural product chemistry, microbiology, and drug discovery. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers and professionals in drug development.
Physical and Chemical Properties
This compound is a structurally complex molecule with the molecular formula C₄₈H₄₉N₁₃O₁₀S₆ and a molecular weight of 1160.4 g/mol .[3] It is characterized by a macrocyclic peptide backbone containing multiple thiazole rings and dehydroamino acids, which contribute to its unique chemical properties and biological activity.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₄₉N₁₃O₁₀S₆ | [3] |
| Molecular Weight | 1160.4 g/mol | [3] |
| CAS Number | 59979-01-0 | [3] |
| Appearance | Yellowish solid | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [1][2] |
| Poor water solubility | [2] | |
| Storage Temperature | -20°C | [5] |
| Purity (typical) | >95% by HPLC | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference(s) |
| UV-Vis Spectroscopy | λmax at 225, 280, and 350 nm | [6] |
| ¹H NMR Spectroscopy | Data available and used for structural confirmation. Chemical shifts and coupling constants of synthetic this compound match those of the natural product to within ±0.01 ppm. | [7][8] |
| ¹³C NMR Spectroscopy | Data available and used for structural elucidation. | [9][10] |
| FT-IR Spectroscopy | Expected to show characteristic absorptions for N-H stretching (amines/amides, ~3200-3500 cm⁻¹), C=O stretching (amides, ~1640-1680 cm⁻¹), C=C and C=N stretching (aromatic/thiazole rings, ~1400-1600 cm⁻¹), and C-S stretching. | [11][12][13] |
| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the molecular formula. | [6][14] |
Experimental Protocols
Purification of this compound from Bacillus cereus
The following protocol is adapted from the methodology described for the isolation of thiocillins from Bacillus cereus ATCC 14579.[4][14]
-
Culture Growth: Inoculate a suitable volume of Luria-Bertani (LB) broth with a glycerol stock of B. cereus. Incubate with shaking at 28°C for 68 hours.
-
Cell Harvesting and Extraction: Centrifuge the culture to pellet the cells. To the cell pellet, add methanol and vortex thoroughly to extract the thiocillins. Dry the methanol extract with solid sodium sulfate, filter, and concentrate to obtain a yellow residue.
-
Sample Preparation for HPLC: Resuspend the residue in a solvent mixture appropriate for reverse-phase HPLC, for example, a mixture of 0.1% trifluoroacetic acid (TFA) in acetonitrile (Solvent B) and 0.1% TFA in water (Solvent A). Filter the suspension through a syringe filter before injection.
-
Preparative Reverse-Phase HPLC:
-
Column: Phenomenex Luna 5-μm C18(2) 100-Å, 250 × 10-mm column.[4]
-
Mobile Phase: A gradient of Solvent B in Solvent A. A typical gradient could be 30–60% Solvent B over 60 minutes.
-
Flow Rate: 3.5 mL/min.
-
Detection: Monitor the elution at 220 nm and 350 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak for further analysis and use.
-
Analytical High-Performance Liquid Chromatography (HPLC) of this compound
A general reverse-phase HPLC method can be adapted for the routine analysis of this compound purity and quantification.
-
Column: A C18 analytical column, such as a Phenomenex Luna 5-μm C18(2) 100-Å, 100 × 4.6-mm column, is suitable.[4]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, can be optimized. A starting point could be an isocratic mixture of 35% acetonitrile in water with 0.1% formic acid.[15]
-
Flow Rate: A typical analytical flow rate is 0.8 to 1.0 mL/min.[4][15]
-
Detection: UV detection at one of its absorption maxima, such as 350 nm, provides good sensitivity and selectivity.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent such as methanol or DMSO and dilute with the mobile phase.
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effect by inhibiting protein synthesis in prokaryotes. It specifically targets the 50S subunit of the bacterial ribosome.[1]
The mechanism involves the binding of this compound to a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding obstructs the guanosine triphosphatase (GTPase) associated center (GAC), a critical site for the function of translational GTPase factors.[1] By binding to this site, this compound prevents the productive interaction of Elongation Factor G (EF-G) with the ribosome. EF-G is essential for the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome during the elongation phase of protein synthesis. The inhibition of EF-G function effectively stalls protein synthesis, leading to bacterial growth inhibition and cell death.[6][16]
Caption: Mechanism of action of this compound.
Conclusion
This compound remains a molecule of high interest due to its potent antibacterial activity and unique mechanism of action. This guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its purification and analysis, and elucidated its mechanism of action. The provided data and methodologies are intended to facilitate further research and development of this compound and related thiopeptide antibiotics as potential therapeutic agents in the ongoing fight against antibiotic resistance.
References
- 1. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulation of Thiocillin Variants by Prepeptide Gene Replacement: Structure, Conformation, and Activity of Heterocycle Substitution Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C48H49N13O10S6 | CID 6446118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. pnas.org [pnas.org]
- 7. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. Characterization of a Novel Plasmid-Borne Thiopeptide Gene Cluster in Staphylococcus epidermidis Strain 115 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Thiocillin I In Vitro Antibacterial Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a thiopeptide antibiotic known for its potent activity against a range of Gram-positive bacteria. Thiopeptides represent a class of ribosomally synthesized and post-translationally modified peptides that inhibit protein synthesis in susceptible bacteria.[1][2] This document provides detailed protocols for determining the in vitro antibacterial activity of this compound using standard laboratory methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and disk diffusion assays.
Data Presentation
Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the reported MIC values of this compound against various Gram-positive bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 |
| Staphylococcus aureus 1974149 | 2 |
| Staphylococcus aureus 1974148 | 2 |
| Enterococcus faecalis 1674621 | 0.5 |
| Bacillus subtilis ATCC 6633 | 4 |
Data sourced from a study by Punnamaraju et al. (2019).
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ethanol, or methanol (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (sterile, U-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 as a quality control strain)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol Steps
a. Preparation of this compound Stock Solution
-
This compound has poor water solubility and should be dissolved in a suitable solvent such as DMSO, ethanol, or methanol.[3]
-
To prepare a 1 mg/mL (1000 µg/mL) stock solution, weigh an appropriate amount of this compound powder and dissolve it in the chosen solvent. For example, dissolve 1 mg of this compound in 1 mL of DMSO.
-
Ensure the powder is completely dissolved. The stock solution can be stored at -20°C for extended periods. Avoid repeated freeze-thaw cycles.
b. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This is typically done by a 1:150 dilution of the 0.5 McFarland suspension into the broth, which will be further diluted 1:1 upon addition to the wells.[4]
c. Preparation of Microtiter Plate
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (or a working solution) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.
-
The final volume in each well should be 100 µL before adding the bacterial inoculum.
d. Inoculation and Incubation
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the target inoculum density of 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should show no growth, and the growth control should show distinct turbidity.
Disk Diffusion Method (Kirby-Bauer Assay)
This method provides a qualitative assessment of antibacterial susceptibility. Note that standardized interpretive criteria (zone diameter breakpoints) for this compound have not been established by major regulatory bodies like CLSI or EUCAST. Laboratories should establish their own quality control ranges.
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution (concentration to be determined by the user)
-
Bacterial strains and inoculum preparation materials (as described for the MIC method)
-
Sterile swabs
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Protocol Steps
a. Preparation of this compound Disks
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., ethanol or methanol) to a desired concentration.
-
Aseptically apply a precise volume (typically 10-20 µL) of the this compound solution onto sterile 6 mm filter paper disks.[5]
-
Allow the solvent to evaporate completely in a sterile environment. The amount of this compound per disk should be standardized (e.g., 10 µg, 30 µg).
b. Inoculation of Agar Plate
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate with the bacterial suspension adjusted to a 0.5 McFarland standard.[6]
-
Ensure a uniform lawn of bacteria is achieved by swabbing in at least three directions.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
c. Application of Disks and Incubation
-
Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
d. Interpretation of Results
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).
-
The interpretation of the zone size as "Susceptible," "Intermediate," or "Resistant" requires established breakpoints, which are not currently available for this compound.[7] Researchers should compare the zone diameters to those produced by quality control strains and can use the data for comparative purposes.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Mechanism of Action of Thiopeptide Antibiotics
Caption: Thiopeptide mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nicd.ac.za [nicd.ac.za]
- 4. iacld.com [iacld.com]
- 5. youtube.com [youtube.com]
- 6. asm.org [asm.org]
- 7. Updating breakpoints in the United States: a summary from the ASM Clinical Microbiology Open 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Thiocillin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Thiocillin I, a thiopeptide antibiotic with potent activity against Gram-positive bacteria. The information herein is intended to guide researchers in accurately assessing the in vitro efficacy of this compound against various bacterial strains.
Introduction to this compound
This compound is a member of the thiopeptide class of antibiotics, characterized by a macrocyclic structure containing multiple thiazole rings and dehydroamino acids.[1] Thiopeptides are known to inhibit bacterial protein synthesis by binding to the ribosome.[2][3] Specifically, some thiopeptides interfere with the function of elongation factors, thereby halting the translation process and inhibiting bacterial growth.[2] this compound has demonstrated significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4][5][6]
Data Presentation: MIC of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains as reported in the literature. These values were determined using broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 |
| Staphylococcus aureus 1974149 | 2 |
| Staphylococcus aureus 1974148 | 2 |
| Enterococcus faecalis 1674621 | 0.5 |
| Vancomycin-Resistant Enterococcus faecalis | More potent than comparator antibiotics |
| Bacillus subtilis ATCC 6633 | 4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 130 ng/mL |
Data sourced from scientific literature.[4][7][8] It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
Two standard methods for determining the MIC of an antimicrobial agent are the broth microdilution method and the agar dilution method.[9][10][11] Both are considered gold standards for susceptibility testing.[12][13] The choice between these methods may depend on the specific research needs, throughput requirements, and the characteristics of the test organism.
Protocol 1: Broth Microdilution Method
This method involves testing the susceptibility of microorganisms to an antibiotic in a liquid growth medium in a 96-well microtiter plate.[10][12]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol (for stock solution)[14]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its poor water solubility, dissolve this compound in a suitable solvent such as DMSO or ethanol to prepare a stock solution of a known concentration (e.g., 1280 µg/mL).[14]
-
Further dilutions should be made in the appropriate broth medium.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
This will result in a range of this compound concentrations in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5] Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium, upon which the test organisms are inoculated.[4][15]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol (for stock solution)[14]
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent as described in the broth microdilution protocol.
-
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of this compound dilutions in a suitable diluent.
-
Add a specific volume of each this compound dilution to a known volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x antibiotic concentration to 9 mL of molten agar.
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify completely.
-
Include a control plate with no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions. Each spot should contain approximately 1-2 µL of the inoculum.
-
Allow the spots to dry before inverting the plates for incubation.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[4] This is observed as the plate with the lowest antibiotic concentration that has no visible bacterial colonies at the inoculation spots.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Caption: Simplified Mechanism of Action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. liofilchem.net [liofilchem.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 13. bioaustralis.com [bioaustralis.com]
- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Thiocillin I in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Thiocillin I and protocols for its use in in vitro antibacterial experiments. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this thiopeptide antibiotic.
Product Information
-
Name: this compound
-
Class: Thiopeptide Antibiotic
-
Mechanism of Action: Inhibition of bacterial protein synthesis.
Solubility
This compound exhibits poor solubility in aqueous solutions. Therefore, organic solvents are required for the preparation of stock solutions for in vitro assays.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Soluble | A suitable alternative to DMSO. |
| Methanol (MeOH) | Soluble | Can also be used for stock solution preparation. |
| Dimethylformamide (DMF) | Soluble | Another option for solubilizing this compound. |
| Water | Poor | Not recommended for primary stock solutions. |
In Vitro Antibacterial Activity
This compound is a potent antibiotic with activity primarily against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 0.2 - 4 |
| Bacillus anthracis | 0.2 - 3.13 |
| Staphylococcus aureus | 0.2 - 3.13 |
| Streptococcus pyogenes | 0.2 - 3.13 |
| Streptococcus pneumoniae | 0.2 - 3.13 |
| Enterococcus faecalis | 0.5 |
Note: MIC values can vary slightly depending on the specific strain and the testing methodology used.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method in a 96-well plate format.[1][2][3][4][5]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipette and tips
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution (e.g., 64 µg/mL) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. The final volume in each well will be 200 µL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours, or as appropriate for the specific bacterial strain.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[6] It specifically targets the 50S ribosomal subunit.[7]
The mechanism involves the binding of this compound to a region on the 50S ribosome that includes ribosomal protein L11 and a specific domain of the 23S rRNA.[7][8][9][10] This binding event interferes with the function of Elongation Factor G (EF-G), a crucial protein for the translocation step of protein synthesis.[7][11] By inhibiting EF-G, this compound effectively stalls the ribosome, preventing the elongation of the polypeptide chain and leading to bacterial cell death.
Caption: Mechanism of this compound Action.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro antibacterial activity of this compound.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The binding of thiostrepton to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiostrepton - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for Utilizing Thiocillin I in Checkerboard Synergy Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a thiopeptide antibiotic known for its potent activity against various bacterial pathogens.[1] Thiopeptides function by inhibiting protein synthesis, a fundamental process for bacterial survival.[1] The growing challenge of antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. The checkerboard synergy assay is a robust in vitro method used to evaluate the interactions between two antimicrobial compounds, identifying synergistic, additive, indifferent, or antagonistic effects.[2] This document provides detailed application notes and protocols for the use of this compound in checkerboard synergy assays, aimed at researchers and professionals in drug development.
The interaction between two antimicrobial agents is quantified by the Fractional Inhibitory Concentration (FIC) index. This index is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone.[2][3] The interpretation of the FIC index is as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting protein synthesis. It is part of the thiopeptide family of antibiotics that target the bacterial ribosome. The macrocyclic structure of thiopeptides is crucial for their interaction with the ribosome, leading to the blockade of translation and subsequent cell death.[1] In Gram-negative bacteria such as Pseudomonas aeruginosa, the uptake of certain thiopeptides, including this compound, can be facilitated by siderophore receptors, for instance, the ferrioxamine receptor FoxA. This mode of entry can be exploited to enhance the antibiotic's efficacy, particularly in iron-limiting conditions.
Data Presentation
The following table summarizes representative quantitative data from a checkerboard synergy assay between this compound and a potentiating agent, such as the iron chelator Deferasirox, against Pseudomonas aeruginosa.
| Organism | Compound A | Compound B | MIC of A alone (μg/mL) | MIC of B alone (μg/mL) | MIC of A in Combination (μg/mL) | MIC of B in Combination (μg/mL) | FIC of A | FIC of B | FIC Index | Interpretation |
| P. aeruginosa | This compound | Deferasirox | 16 | 32 | 4 | 8 | 0.25 | 0.25 | 0.5 | Synergy |
Note: The data presented in this table is illustrative and based on qualitative descriptions of synergy from existing literature. Actual values will vary depending on the specific strains and experimental conditions.
Experimental Protocols
Materials
-
This compound (ensure high purity)
-
Synergistic agent (e.g., Deferasirox)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Protocol for Checkerboard Synergy Assay
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve the desired starting concentration. Due to its poor water solubility, ensure this compound is fully dissolved.[1]
-
Prepare a stock solution of the second compound in a suitable solvent and dilute it in CAMHB.
-
The starting concentrations should be at least four times the known MIC of each compound. If the MIC is unknown, it should be determined prior to the checkerboard assay using a standard broth microdilution method.
-
-
Preparation of the Checkerboard Plate:
-
In a 96-well plate, add 100 μL of CAMHB to all wells except for the first column.
-
Add 200 μL of the highest concentration of this compound to the first well of each row.
-
Perform serial two-fold dilutions of this compound across the plate from column 1 to column 10 by transferring 100 μL from one column to the next. Discard the final 100 μL from column 10.
-
This will create decreasing concentrations of this compound across the x-axis of the plate.
-
Next, add the second compound. In the first row (Row A), add the highest concentration of the second compound to each well (columns 1-11).
-
In subsequent rows (B-G), add decreasing concentrations of the second compound (typically in two-fold dilutions). Row H will contain no second compound and will be used to determine the MIC of this compound alone.
-
Column 11 will contain only the dilutions of the second compound to determine its MIC.
-
Column 12 should contain a growth control (broth and inoculum only) and a sterility control (broth only).
-
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the appropriate volume of the prepared bacterial inoculum to each well (except the sterility control) to reach the final desired bacterial concentration.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.
-
-
Calculation of the FIC Index:
-
Determine the MIC of each drug alone and in combination from the checkerboard plate.
-
Calculate the FIC for each drug using the formula: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index by summing the FIC values for both drugs: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpret the results based on the criteria mentioned in the introduction.
-
Visualizations
Caption: Workflow of the checkerboard synergy assay.
Caption: this compound's mechanism of action.
References
Application Notes: High-Throughput Screening for Bacterial Protein Synthesis Inhibitors Using a Thiocillin I Luciferase-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ribosome is a primary target for a significant portion of clinically relevant antibiotics. Thiazolylpeptides, such as Thiocillin I, represent a potent class of bactericidal antibiotics that function by inhibiting bacterial protein synthesis.[1][2][3][4] this compound and its analogs bind to the 50S ribosomal subunit, specifically to a cleft between the L11 protein and the 23S rRNA, which is known as the GTPase-associated center.[5] This interaction disrupts the function of elongation factors, thereby halting the translation process.[3][5][6] The significant structural and functional differences between prokaryotic 70S and eukaryotic 80S ribosomes form the basis for the selective toxicity of these antibiotics, making them attractive candidates for drug development.[7]
This application note details a robust and high-throughput in vitro assay designed to screen for and characterize inhibitors of bacterial protein synthesis, using this compound as a reference compound. The assay utilizes an E. coli S30 cell-free extract system coupled with a firefly luciferase reporter gene.[8][9] Inhibition of protein synthesis is quantified by a reduction in luminescence, providing a sensitive and rapid method for evaluating the efficacy of potential antibiotic candidates.[8][10] This cell-free format is amenable to miniaturization and high-throughput screening, accelerating the discovery of novel antibacterial agents.[8][11]
Principle of the Assay
The assay is based on an in vitro coupled transcription-translation system using an E. coli S30 cell extract, which contains all the necessary machinery (ribosomes, tRNAs, amino acids, enzymes) for protein synthesis.[7][9] A plasmid DNA encoding firefly luciferase is added to the system. In the absence of an inhibitor, the luciferase gene is transcribed into mRNA and subsequently translated into functional luciferase enzyme. The addition of luciferin substrate results in a bioluminescent signal that is directly proportional to the amount of synthesized luciferase.
When an inhibitor of protein synthesis, such as this compound, is introduced, it binds to the bacterial ribosomes within the S30 extract and stalls translation. This leads to a decrease in the production of functional luciferase, resulting in a quantifiable reduction in the luminescent signal. The dose-dependent inhibition of the luminescent signal can be used to determine the potency of the test compound, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The quantitative data generated from this assay should be summarized to facilitate comparison and analysis. The following tables provide a template for organizing the results.
Table 1: Raw Luminescence Data for this compound Dose-Response
| This compound Conc. (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean RLU | Std. Dev. |
| 0 (No Inhibitor) | 1,250,000 | 1,280,000 | 1,265,000 | 1,265,000 | 15,000 |
| 0.01 | 1,150,000 | 1,175,000 | 1,160,000 | 1,161,667 | 12,583 |
| 0.1 | 850,000 | 870,000 | 865,000 | 861,667 | 10,408 |
| 1 | 550,000 | 565,000 | 540,000 | 551,667 | 12,583 |
| 10 | 150,000 | 160,000 | 155,000 | 155,000 | 5,000 |
| 100 | 25,000 | 28,000 | 26,000 | 26,333 | 1,528 |
| Negative Control (No DNA) | 500 | 550 | 520 | 523 | 25 |
RLU: Relative Light Units
Table 2: Calculated Percentage Inhibition and IC50 Value for this compound
| This compound Conc. (µM) | Mean RLU | % Inhibition |
| 0 | 1,265,000 | 0.0% |
| 0.01 | 1,161,667 | 8.2% |
| 0.1 | 861,667 | 31.9% |
| 1 | 551,667 | 56.4% |
| 10 | 155,000 | 87.7% |
| 100 | 26,333 | 97.9% |
| Calculated IC50 (µM) | \multicolumn{2}{c | }{~0.8 µM } |
% Inhibition is calculated relative to the 'No Inhibitor' control after subtracting the background ('No DNA' control).
Experimental Protocol
This protocol outlines the steps for performing the this compound protein synthesis inhibition assay in a 96-well plate format.
Materials and Reagents
-
E. coli S30 Extract System for Circular DNA (e.g., Promega S30 T7 High-Yield Protein Expression System)
-
Plasmid DNA encoding Firefly Luciferase under a T7 promoter (e.g., pBESTluc™)
-
This compound (stock solution in DMSO)
-
Control Antibiotic (e.g., Kanamycin, stock solution in water)
-
Nuclease-free water
-
DMSO (Dimethyl sulfoxide)
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
Opaque, white 96-well assay plates
-
Luminometer
Protocol Steps
-
Preparation of Reagents:
-
Thaw all components of the E. coli S30 extract system on ice.
-
Prepare a working solution of the luciferase plasmid DNA at a concentration of 500 ng/µL in nuclease-free water.
-
Prepare serial dilutions of this compound in DMSO. For a 100-fold final dilution, prepare stocks at 100x the desired final concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Prepare a stock solution of a control antibiotic (e.g., Kanamycin) at a concentration of 3 mg/mL.
-
-
Assay Reaction Setup:
-
On ice, prepare a master mix of the S30 reaction components according to the manufacturer's protocol, omitting the DNA template for now. A typical reaction volume is 50 µL.
-
Aliquot the master mix into microcentrifuge tubes for each experimental condition.
-
Add 0.5 µL of the appropriate this compound dilution (or DMSO for the 'No Inhibitor' control) to each corresponding tube.
-
Add 0.5 µL of the control antibiotic to a separate tube for a positive control for inhibition.
-
For the background control, prepare a reaction with 0.5 µL of DMSO but no plasmid DNA.
-
Add 1 µL of the luciferase plasmid DNA (500 ng) to all tubes except the 'No DNA' background control.
-
Gently mix the contents of each tube.
-
-
Incubation:
-
Transfer 50 µL of each reaction mixture into a separate well of an opaque, white 96-well plate. It is recommended to perform each condition in triplicate.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 60-90 minutes in a plate incubator.
-
-
Luminescence Measurement:
-
After incubation, allow the plate to equilibrate to room temperature for 10 minutes.
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Set up the luminometer to inject 50 µL of the Luciferase Assay Reagent and read the luminescence signal for 2-10 seconds per well.
-
Place the 96-well plate into the luminometer and initiate the measurement protocol.
-
-
Data Analysis:
-
Average the RLU values for the triplicate wells of each condition.
-
Subtract the average RLU of the 'No DNA' background control from all other average RLU values.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (RLU_sample / RLU_no_inhibitor)) * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow Diagram
Caption: Workflow for the protein synthesis inhibition assay.
References
- 1. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Thiocillin and micrococcin exploit the ferrioxamine receptor of Pseudomonas aeruginosa for uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Protein Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
Thiocillin I: A Potent Tool for Elucidating Ribosomal Function
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic belonging to the thiazolylpeptide family.[1] These natural products are potent inhibitors of bacterial protein synthesis, making them valuable tools for studying the intricate mechanisms of the ribosome. This compound exerts its bactericidal activity by binding to the 50S subunit of the bacterial ribosome, specifically within a cleft formed by ribosomal protein L11 and the 23S rRNA.[2] This region, known as the GTPase-associated center, is crucial for the binding and function of translational GTPase factors. By targeting this critical site, this compound effectively stalls the process of protein synthesis, primarily by inhibiting the translocation step.[1][3]
These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in ribosomal research. The information presented is intended to guide researchers in employing this compound as a specific and potent inhibitor to probe the structure and function of the bacterial ribosome.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein synthesis by interfering with the function of translational GTPases. It binds to a conserved region on the 50S ribosomal subunit, which is essential for the activity of elongation factor G (EF-G) and, to some extent, elongation factor Tu (EF-Tu) and initiation factor 2 (IF2).[3][4]
The binding of this compound to the ribosome has the following key consequences:
-
Inhibition of Translocation: The most well-documented effect of this compound is the inhibition of the EF-G-catalyzed translocation of tRNAs and mRNA on the ribosome.[1][3] This prevents the ribosome from moving along the mRNA to the next codon, thereby halting peptide chain elongation.
-
Interference with Factor Binding: By occupying a critical site within the GTPase-associated center, this compound sterically hinders the productive binding of translational GTPases to the ribosome.[2]
-
Dysregulation of Ribosomal Protein Interactions: The binding of related thiopeptides has been shown to disrupt the normal interaction between ribosomal proteins L7/L12 and L11, which is important for the recruitment and function of translation factors.[1]
Data Presentation
The following table summarizes quantitative data regarding the activity of this compound and the related thiopeptide, micrococcin P1. This data is essential for designing experiments and interpreting results.
| Compound | Organism | Assay | Value | Reference |
| This compound | Bacillus subtilis PCI 219 | Minimum Inhibitory Concentration (MIC) | 1.56 µg/mL | [5] |
| This compound | Bacillus subtilis ATCC 6633 | Minimum Inhibitory Concentration (MIC) | 4 µg/mL | [5] |
| Micrococcin P1 | Bacillus subtilis ATCC 6633 | Minimum Inhibitory Concentration (MIC) | >16 µg/mL | [5] |
| This compound | Vancomycin-resistant Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | Varies by strain | [5] |
| Micrococcin P1 | Vancomycin-resistant Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | Varies by strain | [5] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on established procedures in the field and can be adapted to specific research needs.
Protocol 1: In Vitro Transcription-Translation (IVTT) Assay to Determine IC50
This assay is used to quantify the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 extract system for circular DNA
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
This compound stock solution (in DMSO)
-
Amino acid mixture
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a master mix containing the S30 extract, buffer, amino acids (including the radiolabeled one), and plasmid DNA.
-
Aliquot the master mix into a series of reaction tubes.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Wash the precipitates with acetone and allow them to dry.
-
Resuspend the precipitates in a suitable buffer and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Ribosome Binding Assay
This assay is used to demonstrate the direct interaction of this compound with the bacterial ribosome.
Materials:
-
Purified 70S ribosomes from E. coli or other bacteria of interest
-
Radiolabeled this compound (if available) or a competitive binding setup with a known radiolabeled ligand
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Nitrocellulose membranes
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Incubate a constant concentration of purified ribosomes with varying concentrations of radiolabeled this compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium at the desired temperature (e.g., room temperature or 37°C).
-
Filter the reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and any bound ligand will be retained on the membrane.
-
Wash the membrane with cold binding buffer to remove unbound ligand.
-
Dry the membrane and place it in a scintillation vial with scintillation fluid.
-
Quantify the amount of bound radiolabeled this compound using a scintillation counter.
-
For competitive binding, incubate ribosomes with a constant concentration of a known radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
Plot the amount of bound radiolabeled ligand against the concentration of this compound to determine its binding affinity (Kd or Ki).
Protocol 3: EF-G-dependent GTPase Assay
This assay measures the effect of this compound on the GTPase activity of EF-G, which is stimulated by the ribosome.
Materials:
-
Purified 70S ribosomes
-
Purified EF-G
-
[γ-³²P]GTP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Set up reaction tubes containing ribosomes and EF-G in the reaction buffer.
-
Add varying concentrations of this compound (or DMSO control) to the tubes and pre-incubate for a short period.
-
Initiate the reaction by adding [γ-³²P]GTP.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding an equal volume of 1 M formic acid.
-
Spot a small aliquot of each reaction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate GTP from GDP and inorganic phosphate (Pi).
-
Dry the TLC plate and visualize the separated radioactive species using a phosphorimager or autoradiography.
-
Quantify the amount of released ³²P-labeled inorganic phosphate to determine the rate of GTP hydrolysis.
-
Plot the GTPase activity against the this compound concentration to assess its inhibitory effect.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound-mediated inhibition of ribosomal translocation.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of thiopeptide and orthosomycin antibiotics on translational GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Thiocillin I: A Comparative Overview of Methodologies
For Researchers, Scientists, and Drug Development Professionals
Thiocillin I, a member of the thiopeptide family of antibiotics, presents a formidable challenge for total synthesis due to its complex macrocyclic structure, which features a highly substituted pyridine core and multiple thiazole rings. This document provides detailed application notes and protocols for two prominent total syntheses of this compound, developed by the research groups of Ciufolini and Walczak (formerly Kelly's group). These approaches offer distinct strategies for the construction of the key structural motifs of the molecule.
Core Synthetic Strategies
Two principal methodologies have been successfully employed for the total synthesis of this compound:
-
Ciufolini's Bohlmann-Rahtz Pyridine Synthesis Approach: This strategy hinges on a modified Bohlmann-Rahtz reaction to construct the central pyridine core of this compound. The synthesis is characterized by a convergent assembly of key fragments.[1][2]
-
Walczak's Molybdenum-Catalyzed Thiazoline Synthesis: This more recent approach utilizes a novel Molybdenum(VI)-oxide/picolinic acid catalyst for the efficient cyclodehydration of cysteine-containing peptides to form the crucial thiazoline heterocycles, which are subsequently oxidized to thiazoles. This synthesis also employs a C-H activation strategy for the formation of the pyridine core.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for selected steps in both the Ciufolini and Walczak syntheses of this compound, allowing for a direct comparison of their efficiencies at critical stages.
Table 1: Synthesis of the Pyridine Core
| Method | Key Reaction | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| Ciufolini | Modified Bohlmann-Rahtz | Ynone, Enolizable ketone | NH₄OAc, refluxing acetic acid | 52 | [1][5] |
| Walczak | C-H Activation/Annulation | Substituted pyridine N-oxide, alkyne | Not specified in abstracts | Not specified in abstracts | [3][4] |
Table 2: Thiazole/Thiazoline Formation
| Method | Key Reaction | Substrate | Reagents & Conditions | Yield (%) | Reference |
| Ciufolini | Hantzsch-type condensation/oxidation | Aldehyde, methyl cysteinate HCl | 1) NaHCO₃, MeOH/H₂O; 2) MnO₂ | 30 (over 3 steps) | [1][5] |
| Walczak | Mo(VI)-catalyzed cyclodehydration | Cysteine-containing peptide | MoO₂(acac)₂, picolinic acid, PhMe, 110°C | 92-98 | [4] |
Table 3: Macrocyclization
| Method | Precursor | Reagents & Conditions | Yield (%) | Reference |
| Ciufolini | Seco-acid | DPPA, Et₃N, DMF | 12 (from precursor) | [1] |
| Walczak | Seco-amino acid | PyAOP | 22 (for Micrococcin P1) | [4][6] |
Experimental Protocols
Ciufolini's Modified Bohlmann-Rahtz Pyridine Synthesis
This protocol describes the one-step, three-component condensation to form the pyridine core.
Protocol:
-
A solution of the ynone fragment, the enolizable ketone fragment, and ammonium acetate (NH₄OAc) is prepared in glacial acetic acid.
-
The reaction mixture is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired pyridine product.[1][5]
Walczak's Mo(VI)-Catalyzed Thiazoline Synthesis
This protocol details the formation of a thiazoline ring from a cysteine-containing peptide.
Protocol:
-
To a solution of the cysteine-containing peptide in toluene are added molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂) (10 mol%) and picolinic acid (20 mol%).
-
The reaction mixture is heated to 110°C.
-
The reaction is monitored by LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled and concentrated in vacuo.
-
The crude product is purified by flash chromatography to afford the thiazoline.[4]
Macrocyclization (Ciufolini's Method)
This protocol outlines the final ring-closing step to form the macrocyclic structure of this compound.
Protocol:
-
The linear seco-acid precursor is dissolved in anhydrous N,N-dimethylformamide (DMF).
-
The solution is cooled in an ice bath.
-
Triethylamine (Et₃N) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA).
-
The reaction is stirred at low temperature and allowed to slowly warm to room temperature.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the solvent is removed under high vacuum.
-
The crude macrocycle is purified by preparative HPLC to yield this compound.[1]
Visualizations
The following diagrams illustrate the overall synthetic strategies for the total synthesis of this compound.
Caption: Ciufolini's convergent synthesis of this compound.
Caption: Walczak's synthesis of this compound featuring Mo(VI) catalysis.
References
- 1. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and complete structural assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of micrococcin P1 and this compound enabled by Mo( vi ) catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04885A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Thiocillin I from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Thiocillin I, a potent thiopeptide antibiotic, from bacterial cultures. The methodologies described herein are based on established procedures for the isolation of this compound from Bacillus cereus.
Introduction
This compound is a member of the thiazolyl peptide family of antibiotics, which are known for their activity against a range of Gram-positive bacteria. These compounds are produced as secondary metabolites by various bacterial species, most notably Bacillus cereus and Bacillus badius. The purification of this compound from bacterial culture is a critical step in its characterization, preclinical evaluation, and potential development as a therapeutic agent. This document outlines the key steps involved in the purification process, from bacterial cultivation to the isolation of pure this compound.
Data Presentation
While specific yields can vary between culture batches and optimization experiments, the following table provides a template for researchers to document and compare the quantitative data at each stage of the this compound purification process.
| Purification Step | Total Volume / Mass | This compound Concentration (mg/mL or mg/g) | Total this compound (mg) | Purity (%) | Yield (%) |
| Crude Methanol Extract | e.g., 50 mL | e.g., 0.5 mg/mL | e.g., 25 mg | <10% | 100% |
| Dried Yellow Residue | e.g., 500 mg | Not directly applicable | e.g., 25 mg | ~5% | ~100% |
| Preparative HPLC Fractions | e.g., 10 mL | e.g., 2.0 mg/mL | e.g., 20 mg | >95% | ~80% |
| Final Purified this compound | e.g., 20 mg | Not applicable | e.g., 20 mg | >95% | ~80% |
Note: The values presented in the table are illustrative examples. Actual experimental results should be recorded to accurately track purification efficiency. A purity of >95% by HPLC is often achieved for the final product[1].
Experimental Protocols
The following protocols describe the key experimental procedures for the purification of this compound from Bacillus cereus ATCC 14579.
Protocol 1: Bacterial Cultivation and Harvest
-
Inoculation: Inoculate 300 µL of Luria-Bertani (LB) medium with 100 µL of a glycerol stock of B. cereus ATCC 14579. Suspend the cells by vortexing.
-
Culture Growth: Transfer 3 mL of the suspension into each of 80 culture tubes (or a larger flask for scale-up).
-
Incubation: Incubate the cultures with shaking at 28 °C for 68 hours[2].
-
Harvesting: Combine the cultures and centrifuge to pellet the bacterial cells. Discard the supernatant.
Protocol 2: Methanol Extraction
-
Extraction: To the cell pellet, add 20 mL of methanol and vortex thoroughly to resuspend the cells and extract the intracellular metabolites[2].
-
Drying: Dry the resulting suspension with solid sodium sulfate (Na₂SO₄) to remove water.
-
Filtration and Concentration: Filter the suspension to remove cell debris and the drying agent. Concentrate the filtrate to dryness, which will result in a yellow residue[2].
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Suspend the yellow residue in 4 mL of solvent B (0.1% trifluoroacetic acid (TFA) in acetonitrile). Add an additional 4 mL of solvent A (0.1% TFA in water)[2].
-
Clarification: Syringe-filter the mixture to remove any particulate matter before injection into the HPLC system.
-
HPLC Conditions:
-
System: Preparative HPLC system.
-
Column: Phenomenex Luna 5-μm C18(2) 100-Å, 250 × 10-mm column[2].
-
Mobile Phase:
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in CH₃CN
-
-
Gradient: 30–60% solvent B in solvent A over 60 minutes[2].
-
Flow Rate: 3.5 mL/min[2].
-
Detection: Monitor the elution at 220 and 350 nm[2]. Thiocillins exhibit a characteristic UV absorption maximum at approximately 348 nm[3].
-
-
Fraction Collection: Collect the peaks corresponding to this compound based on the chromatogram.
-
Post-Purification: Combine the fractions containing pure this compound and concentrate to remove the solvents.
Protocol 4: Purity Assessment by Analytical HPLC
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent mixture (e.g., 50:50 Solvent A:Solvent B).
-
HPLC Conditions:
-
System: Analytical HPLC system.
-
Column: Phenomenex Luna 5-μm C18(2) 100-Å, 100 × 4.6-mm column[2].
-
Mobile Phase:
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in CH₃CN
-
-
Gradient: 30–55% solvent B in solvent A over 20 minutes[2].
-
Flow Rate: 1 mL/min[2].
-
Detection: Monitor the elution at 220 and 350 nm[2].
-
-
Analysis: Analyze the resulting chromatogram to determine the purity of the this compound sample. A single major peak is indicative of high purity.
Visualizations
The following diagrams illustrate the experimental workflow for the purification of this compound.
Caption: Experimental workflow for this compound purification.
Caption: Detailed workflow of the preparative HPLC step.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of three new antibiotics, thiocillins I, II and III, related to micrococcin P. Studies on antibiotics from the genus Bacillus. VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Thiocillin I Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a thiopeptide antibiotic originally isolated from Bacillus badius.[1] As a member of the thiazolyl peptide class of natural products, it exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis, a fundamental process for microbial survival and proliferation.[4][5] Recent studies have also shown that this compound can be effective against certain Gram-negative bacteria, such as P. aeruginosa, by exploiting siderophore receptors for cellular uptake.[4][6] Due to its complex structure and potent bioactivity, the accurate preparation of this compound stock solutions is critical for ensuring reproducibility and reliability in research and drug development applications.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory use.
Quantitative Data and Properties
The key physicochemical properties and storage recommendations for this compound are summarized in the table below for easy reference.
| Parameter | Data |
| Synonyms | 44-O-Demethylthiocillin II[1][7] |
| CAS Number | 59979-01-0[1][2] |
| Molecular Formula | C₄₈H₄₉N₁₃O₁₀S₆[1][8] |
| Molecular Weight | 1160.4 g/mol [1][8] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol[1][7] |
| Water Solubility | Poor[1] |
| Storage (Solid) | Long-term storage at -20°C[1][2][7] |
| Storage (Stock Solution) | Aliquot and store in tightly sealed vials. Use within 1 month at -20°C or within 6 months at -80°C.[7] |
| Stability | The solid form is stable for at least 4 years when stored at -20°C.[2] Avoid repeated freeze-thaw cycles for solutions.[7] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.
Materials:
-
This compound powder (purity >95%)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting (e.g., amber) microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile micropipette and tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 1160.4 g/mol × 1000 mg/g = 11.60 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gently warm the solution to 37°C and sonicate in an ultrasonic bath for a few minutes to facilitate dissolution.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting tubes.[7]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Ensure vials are tightly sealed.
Caption: A flowchart illustrating the key steps for preparing this compound stock solutions.
This protocol describes the dilution of the concentrated stock solution into a final working concentration for use in experiments such as cell culture or antimicrobial assays.
Procedure:
-
Thaw Stock: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature. Keep it protected from light.
-
Calculation: Use the formula M₁V₁ = M₂V₂ to calculate the volume of stock solution needed.
-
M₁ = Concentration of stock solution (e.g., 10 mM)
-
V₁ = Volume of stock solution to be determined
-
M₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
V₁ = (M₂ × V₂) / M₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Dilution: Add the calculated volume (1 µL) of the stock solution to the final volume (1 mL) of the desired sterile medium or buffer (e.g., cell culture medium, LB broth).
-
Mixing: Mix gently but thoroughly by pipetting or inverting the tube.
-
Usage: Use the freshly prepared working solution immediately for your experiment to ensure optimal activity.
Application Notes and Best Practices
-
Solvent Choice: While DMSO is a common solvent due to its high solvating power, it can exhibit toxicity in some cell-based assays at concentrations above 0.5-1%. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments. Ethanol and methanol are alternative solvents but may have lower solvating capacity.[1]
-
Safety Precautions: this compound is a potent antibiotic. Handle the powder in a chemical fume hood and always wear appropriate PPE. Refer to the Safety Data Sheet (SDS) for complete safety information.
-
Light Sensitivity: Some antibiotics are light-sensitive.[9] Although not explicitly stated for this compound, it is good laboratory practice to protect solutions from light by using amber vials or wrapping tubes in foil.[7]
-
Mechanism of Action: this compound inhibits bacterial growth by binding to the ribosome and blocking protein translation.[5][6] This makes it a valuable tool for studying bacterial protein synthesis and for screening for novel antibacterial agents.
Caption: this compound targets the bacterial 70S ribosome, blocking translation and halting protein synthesis.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiocillin and micrococcin exploit the ferrioxamine receptor of Pseudomonas aeruginosa for uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of micrococcin P1 and this compound enabled by Mo( vi ) catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04885A [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. glpbio.com [glpbio.com]
- 8. This compound | C48H49N13O10S6 | CID 6446118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: Improving Thiocillin I Solubility
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiocillin I, focusing on challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a thiopeptide antibiotic with poor solubility in aqueous solutions.[1] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2]
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris buffer)?
A2: The inherent hydrophobicity of the this compound structure leads to its low aqueous solubility.[3][4][5] Direct dissolution in aqueous buffers without a solubilizing agent is often challenging.
Q3: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous experimental medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound in solution. To address this, you can try several strategies outlined in the troubleshooting guide below, such as lowering the final concentration of this compound, increasing the percentage of co-solvent in the final solution (if your experiment allows), or using a surfactant.
Q4: Are there any known derivatives or salt forms of thiopeptides with improved aqueous solubility?
A4: Yes, chemical modification of thiopeptides has been shown to significantly improve aqueous solubility. For instance, derivatives of the related thiopeptide Micrococcin P2 have demonstrated a dramatic increase in solubility. The free form of one derivative, AJ-037, showed a solubility of 103 µg/mL at pH 7.4, and its HCl salt form reached a solubility of 5,000 µg/mL, a significant increase from the parent compound's solubility of 0.070 µg/mL.[6]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in Aqueous Buffer
This troubleshooting workflow provides a step-by-step approach to address solubility challenges with this compound.
Caption: Troubleshooting workflow for improving this compound solubility.
Quantitative Data Summary
| Compound | Form | pH | Solubility (µg/mL) | Fold Increase (vs. MP2 Free Form) |
| Micrococcin P2 (MP2) | Free Form | 7.4 | 0.070 | 1 |
| AJ-037 (MP2 Derivative) | Free Form | 7.4 | 103 | ~1,471 |
| AJ-037 | HCl Salt | Neutral | 5,000 | ~71,428 |
| AJ-039 (MP2 Derivative) | Free Form | 7.4 | 2.98 | ~43 |
| AJ-039 | HCl Salt | Neutral | 25.2 | ~360 |
Data sourced from a study on Micrococcin P2 derivatives.[6]
Experimental Protocols
Co-solvent System Protocol
Objective: To dissolve this compound using a co-solvent system for use in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Target aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare Stock Solution: Accurately weigh the desired amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[7]
-
Determine Final Co-solvent Concentration: Decide on the maximum allowable concentration of DMSO in your final experimental setup (typically ≤1%, but this is cell-line and assay dependent).
-
Serial Dilution: Perform serial dilutions of the this compound stock solution into your target aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.
-
Observation: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Final Dilution: Prepare the final working solution by diluting the intermediate stock into the experimental medium, ensuring the final DMSO concentration is within the acceptable range.
pH Adjustment Protocol
Objective: To investigate the effect of pH on this compound solubility.
Materials:
-
This compound powder
-
DMSO
-
Aqueous buffers with a range of pH values (e.g., pH 5.0, 7.4, 9.0)
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO as described in the co-solvent protocol.
-
Dilution in Different pH Buffers: In separate tubes, add a small aliquot of the this compound stock solution to each of the different pH buffers to achieve the same final concentration.
-
Equilibration: Vortex each tube thoroughly and allow them to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Assessment of Solubility: Visually inspect each tube for precipitation. For a more quantitative analysis, centrifuge the tubes to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Surfactant-Assisted Solubilization Protocol
Objective: To enhance the aqueous solubility of this compound using a non-ionic surfactant.
Materials:
-
This compound powder
-
DMSO
-
Aqueous buffer
-
Surfactant (e.g., Tween® 20, Tween® 80, Pluronic® F-68)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare Surfactant-Containing Buffer: Prepare your target aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1% v/v).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Dilution: Add the this compound stock solution to the surfactant-containing buffer while vortexing to facilitate the formation of micelles around the drug molecules.
-
Observation: Compare the solubility and stability of this compound in the surfactant-containing buffer to a control buffer without the surfactant.
Disclaimer: This guide is intended for informational purposes only. Researchers should always consult relevant safety data sheets (SDS) and perform their own optimization experiments.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and intracellular activities of novel thiopeptide derivatives against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Thiocillin I Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Thiocillin I. The content is structured to address specific experimental challenges with detailed methodologies and data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Synthesis: Pyridine-Thiazole Fragment
Question: We are encountering difficulties in the construction of the central pyridine-thiazole core of this compound. What are the common challenges and recommended strategies?
Answer: The formation of the polysubstituted pyridine core is a well-documented and formidable challenge in the synthesis of this compound and related thiopeptide antibiotics.[1][2][3] The primary difficulties lie in achieving efficient and clean cyclocondensation reactions to build the highly decorated pyridine ring.
Troubleshooting Guide:
-
Problem: Low yields or failure of the Bohlmann-Rahtz type pyridine synthesis.
-
Potential Cause: Insufficient reactivity of the enamine intermediate. Initial attempts to combine key fragments under standard Bagley conditions (a one-step Bohlmann-Rahtz variant) have been reported to fail.[1][2] This is often attributed to a slow rate of enamine formation.[2]
-
Recommended Solution: Implement Brønsted acid catalysis. The addition of a Brønsted acid has been shown to be an effective remedy to facilitate the in-situ formation of the necessary enamine intermediate, thus promoting the cyclocondensation.[2]
-
-
Problem: Polymerization of Michael acceptors in Hantzsch-type pyridine synthesis.
-
Potential Cause: The high reactivity of certain fragments, such as α,β-unsaturated ketones, can lead to undesired polymerization under standard Michael addition conditions.[4]
-
Recommended Solution: Employ heterogeneous catalysis. The use of a suspended powdered base like Li₂CO₃ in a suitable solvent (e.g., ethyl acetate) can promote the desired Michael addition while minimizing polymerization, leading to significantly improved yields of the diketone intermediate.[4]
-
-
Problem: Unwanted side reactions during the Bohlmann-Rahtz reaction in acetic acid.
-
Potential Cause: Refluxing in acetic acid can lead to the cleavage of acid-sensitive protecting groups, such as silyl ethers, and subsequent esterification of the liberated alcohol.[4][5]
-
Recommended Solution: If the resulting acetate is incompatible with the subsequent synthetic steps, it may be necessary to add extra steps to convert it back to the desired protected alcohol.[4] A careful evaluation of protecting group stability under the planned reaction conditions is crucial.
-
Thiazole and Thiazoline Formation
Question: What are the critical parameters for the successful formation and aromatization of the thiazole rings in this compound?
Answer: The construction of the multiple thiazole moieties is a recurring and crucial part of the synthesis. Challenges range from the choice of oxidizing agent for thiazoline aromatization to issues with by-product formation and epimerization during cyclodehydration.
Troubleshooting Guide:
-
Problem: Low yields during the oxidation of thiazolines to thiazoles.
-
Potential Cause: The choice of oxidizing agent is critical. Not all manganese dioxide preparations are effective.
-
Recommended Solution: Use "chemical" manganese dioxide. It has been reported that only so-called "chemical" MnO₂ performs adequately in this oxidative step.[1][2] It is advisable to screen different sources or batches of MnO₂ to find one that provides optimal results.
-
-
Problem: Epimerization and by-product formation during cysteine cyclodehydration.
-
Potential Cause: The use of stoichiometric and highly Lewis acidic reagents for cyclodehydration can lead to epimerization at sensitive stereocenters and the formation of undesired side products.[6]
-
Recommended Solution: Employ a milder, catalytic method. A novel Mo(VI)-oxide/picolinic acid catalyst has been developed for the cyclodehydration of cysteine peptides to form thiazolines under neutral conditions, which minimizes epimerization.[6]
-
-
Problem: Difficulty in converting amides to thioamides for thiazole synthesis.
-
Potential Cause: The use of reagents like Lawesson's reagent for thioamide formation can lead to impure products that are difficult to purify.[4]
-
Recommended Solution: Consider an alternative route that avoids thioamide formation. A successful strategy involves the dehydration of the amide to a nitrile, followed by a White–Siegel thiazole construction.[4]
-
Macrocyclization
Question: We are observing low yields in the final macrocyclization step. How can we optimize this crucial transformation?
Answer: Macrocyclization is an inherently challenging step due to competing intermolecular oligomerization and the potential for high ring strain in the product.[7][8] In the total synthesis of this compound, this step has been reported with modest yields.
Troubleshooting Guide:
-
Problem: Low yield of the desired macrocycle.
-
Potential Cause: High concentration of the linear precursor favors intermolecular reactions over the desired intramolecular cyclization.
-
Recommended Solution: Employ high-dilution conditions. The slow addition of the linear precursor to a large volume of solvent containing the coupling reagent can significantly improve the yield of the monomeric macrocycle.
-
Coupling Reagent: Diphenylphosphoryl azide (DPPA) has been successfully used for the final macrolactamization in the synthesis of this compound.[1]
-
| Reaction Step | Reagent | Reported Yield | Reference |
| Macrocyclization | DPPA | 12% | [1] |
Protecting Groups and Purification
Question: Are there any known issues with protecting group removal or purification of intermediates in the final stages of the synthesis?
Answer: Yes, the late stages of the synthesis present challenges related to protecting group strategy and the purification of highly polar intermediates.
Troubleshooting Guide:
-
Problem: Incomplete deprotection of silyl ethers.
-
Potential Cause: Acidic conditions alone may be insufficient for the complete removal of certain silyl protecting groups, especially in complex molecules.[6][9]
-
Recommended Solution: If acidic deprotection is found to be incomplete (e.g., only ~30% cleavage), a subsequent treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) can be used to drive the deprotection to completion.[6][9]
-
| Reaction Step | Reagent | Reported Yield | Reference |
| Final Deprotection (Silyl Ether) | TBAF | 15% | [6][9] |
-
Problem: Difficulty in purifying polar intermediates.
-
Potential Cause: The carboxylic acid precursor for the macrocyclization is reported to be very polar and difficult to purify.[1][3]
-
Recommended Solution: In such cases, it may be advantageous to carry the crude material forward to the next step without full purification to avoid significant material loss. The final product, being a macrocycle, will likely have significantly different chromatographic properties, allowing for its isolation from the impurities carried over.[1][3]
-
Visualized Workflows and Logic Diagrams
Caption: A simplified workflow for the total synthesis of this compound.
Caption: A decision tree for troubleshooting the Bohlmann-Rahtz reaction.
Caption: A logic diagram for selecting a suitable thiazole formation strategy.
Caption: Key challenges and solutions in the macrocyclization step.
References
- 1. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapies from Thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of micrococcin P1 and this compound enabled by Mo( vi ) catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04885A [pubs.rsc.org]
- 7. BJOC - Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization [beilstein-journals.org]
- 8. scilit.com [scilit.com]
- 9. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiocillin I Concentration in MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiocillin I in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC range for this compound?
A1: this compound is a thiopeptide antibiotic with potent activity against Gram-positive bacteria.[1] MIC values can vary depending on the bacterial species and strain. Reported MICs for this compound are generally in the low µg/mL range for susceptible Gram-positive organisms.[2] It shows no significant activity against Gram-negative bacteria.[3]
Q2: this compound has poor water solubility. What is the recommended solvent?
A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] For MIC assays, DMSO is a commonly used solvent.[4] It is crucial to ensure that the final concentration of the solvent in the assay does not affect bacterial growth.
Q3: My this compound solution is precipitating in the culture medium. How can I prevent this?
A3: Precipitation of poorly soluble compounds is a common issue in MIC assays and can lead to inaccurate results.[5][6] To mitigate this:
-
Optimize Solvent Concentration: Ensure you are using the lowest effective concentration of the organic solvent.
-
Two-Step Dilution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, perform serial dilutions directly in the broth medium. This gradual decrease in solvent concentration can help maintain solubility.[7]
-
Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.002%) can be added to the culture medium to improve the solubility of lipophilic compounds. However, it is essential to run a control with the surfactant alone to ensure it does not have any antibacterial activity or affect bacterial growth.
Q4: The solvent control (broth with DMSO) is showing inhibition of bacterial growth. What should I do?
A4: Solvents like DMSO can be toxic to bacteria at certain concentrations.[8] Studies have shown that DMSO concentrations above 3% can inhibit the growth of some bacterial species.[8] If your solvent control shows growth inhibition, you must reduce the final concentration of the solvent in your assay wells. This can be achieved by preparing a more concentrated initial stock of this compound, thus requiring a smaller volume to be added to the first well of your dilution series.
Q5: The MIC values for this compound are inconsistent between experiments. What are the possible reasons?
A5: Inconsistent MIC results can stem from several factors:
-
Inoculum Variability: Ensure that the bacterial inoculum is standardized to the correct density (typically 5 x 10^5 CFU/mL for broth microdilution) for each experiment.[9]
-
Compound Instability: While information on the stability of this compound in specific culture media is limited, the stability of antibiotics can be affected by factors like pH and temperature.[10] Prepare fresh dilutions for each experiment.
-
Plate Type: The type of microtiter plate used can influence the results for lipophilic compounds due to potential binding to the plastic.[2]
-
Incubation Conditions: Strictly control the incubation time and temperature as variations can affect bacterial growth and, consequently, the MIC reading.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in MIC assays.
| Problem | Possible Cause | Troubleshooting Steps |
| No bacterial growth in any well, including the growth control. | Contamination of media or reagents; Inactive bacterial culture. | Use fresh, sterile media and reagents. Verify the viability of the bacterial culture by plating on appropriate agar. |
| Bacterial growth in the sterility control well (media only). | Contamination of media, plates, or reagents. | Use aseptic techniques. Ensure all materials are sterile. Repeat the assay with fresh materials. |
| Precipitate observed in wells with higher concentrations of this compound. | Poor solubility of this compound in the aqueous medium. | Prepare a higher concentration stock solution in DMSO to reduce the volume added to the first well. Consider a two-step dilution process. Evaluate the use of a low concentration of a non-bactericidal surfactant like Tween 80 in the medium (include a surfactant-only control). |
| Solvent control shows inhibition of bacterial growth. | The concentration of the solvent (e.g., DMSO) is too high and is toxic to the bacteria. | Reduce the final concentration of the solvent to a non-inhibitory level (typically ≤1-2% v/v for DMSO). Prepare a more concentrated stock of this compound. |
| "Skipped wells" - No growth at a lower concentration, but growth at a higher concentration. | This could be due to the "Eagle effect," compound precipitation, or technical error in dilution.[9][12] | Repeat the assay, paying close attention to the serial dilution technique. Visually inspect the wells for any signs of precipitation that might sequester the compound. |
| MIC values are higher than expected from the literature. | Inoculum density is too high; Degradation of this compound; Binding of the compound to the microplate. | Standardize the inoculum precisely. Prepare fresh this compound solutions for each experiment. Consider using low-binding microtiter plates. |
Data Presentation
Table 1: Solubility and Recommended Solvents for this compound
| Solvent | Solubility | Recommended Max Concentration in MIC Assay |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | ≤ 2% (v/v) |
| Dimethylformamide (DMF) | Soluble[1] | User-determined, typically ≤ 1% (v/v) |
| Ethanol | Soluble[1] | ≤ 1% (v/v) |
| Methanol | Soluble[1] | ≤ 1% (v/v) |
| Water | Poor solubility[1] | Not recommended as a primary solvent |
Table 2: Reported MIC Values of this compound for Various Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1974149 | 2[2] |
| Enterococcus faecalis | 1674621 | 0.5[2] |
| Bacillus subtilis | ATCC 6633 | 4[2] |
| Streptococcus pyogenes | 1744264 | 0.5[2] |
| Bacillus anthracis | (Not specified) | 0.2 - 3.13[8] |
| Streptococcus pneumoniae | (Not specified) | 0.2 - 3.13[8] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard broth microdilution methods and optimized for poorly soluble compounds like this compound.
1. Preparation of Reagents and Media: a. Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in 100% DMSO. b. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth for the test organism. c. Prepare a bacterial inoculum suspension in sterile saline or broth, adjusted to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
2. Serial Dilution of this compound: a. Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. b. Add a calculated volume of the this compound stock solution to the first well of each row to achieve twice the desired highest final concentration. For example, to achieve a final starting concentration of 128 µg/mL, the concentration in the first well after adding the compound but before adding bacteria should be 256 µg/mL. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. d. The eleventh well will serve as the growth control (no drug), and the twelfth well as the sterility control (no bacteria).
3. Inoculation and Incubation: a. Add 100 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). b. Include a solvent control by preparing a separate row with the highest concentration of DMSO used in the this compound dilutions, but without the antibiotic. c. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. A plate reader can be used to measure absorbance at 600 nm to aid in determining the endpoint.
Visualizations
Caption: Workflow for this compound MIC Assay.
Caption: Troubleshooting Precipitation Issues.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gulhanemedj.org [gulhanemedj.org]
- 11. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. idexx.dk [idexx.dk]
Technical Support Center: Overcoming Thiocillin I Instability in Experimental Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiocillin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the experimental instability of this potent thiopeptide antibiotic. The primary challenge in working with this compound is its low aqueous solubility, which can lead to precipitation and loss of activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound "instability" in experiments?
A1: The perceived instability of this compound in aqueous experimental conditions is primarily due to its poor water solubility. This can lead to precipitation out of solution, especially in buffers commonly used for biological assays. While chemical degradation can occur over time, the immediate issue researchers often face is the physical instability of the solution.
Q2: How should I store this compound to ensure its long-term stability?
A2: For long-term storage, this compound powder should be kept at -20°C in a tightly sealed container to protect it from moisture and light. Under these conditions, it can be stable for at least four years.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It has poor solubility in water.
Q4: Can I prepare a concentrated stock solution of this compound?
A4: Yes, it is highly recommended to prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. This approach helps to minimize the risk of precipitation.
Q5: What is the mechanism of action of this compound?
A5: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This interaction disrupts the function of elongation factor G (EF-G), thereby preventing the translocation of tRNA on the ribosome.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed upon dilution of this compound stock solution into aqueous buffer. | Poor aqueous solubility of this compound. | - Prepare a high-concentration stock solution in 100% DMSO or ethanol.- When diluting, add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion.- Consider using a buffer with a small percentage of the organic solvent used for the stock solution (e.g., 1-5% DMSO), if compatible with your assay.- Evaluate the effect of pH on solubility for your specific experimental conditions, as some compounds have improved solubility at a specific pH range. |
| Loss of this compound activity over the course of a long experiment. | Potential degradation or aggregation in the aqueous buffer. | - Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.- If the experiment is lengthy, consider adding the compound at multiple time points.- Minimize the exposure of the working solution to light and elevated temperatures. |
| Inconsistent results between experiments. | Variability in the preparation of this compound working solutions. | - Standardize the protocol for preparing this compound solutions, including the source and grade of the solvent, the concentration of the stock solution, and the method of dilution.- Always visually inspect the working solution for any signs of precipitation before use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. A brief sonication may aid in dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a this compound Working Solution for Biological Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer appropriate for your experiment
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental volume.
-
While vortexing or stirring the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition is crucial to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution to ensure there is no precipitate. If precipitation is observed, the troubleshooting guide should be consulted.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Workflow for handling this compound to minimize instability.
Caption: Conceptual diagram of this compound's inhibitory action.
References
troubleshooting poor results in Thiocillin I synergy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Thiocillin I synergy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a thiopeptide antibiotic belonging to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the function of elongation factors, which ultimately halts peptide chain elongation.[2]
Q2: Against which types of bacteria is this compound most effective?
This compound demonstrates potent activity primarily against Gram-positive bacteria.[3] Its effectiveness against Gram-negative bacteria is generally limited due to the presence of the outer membrane, which can act as a permeability barrier. However, some studies have shown that under specific conditions, such as iron limitation, certain thiopeptides can be taken up by Gram-negative bacteria by hijacking siderophore receptors.
Q3: What are the common methods for assessing synergy with this compound?
The most common in vitro methods for assessing antimicrobial synergy are the checkerboard assay and the time-kill curve analysis. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, while time-kill assays measure the rate of bacterial killing over time.
Q4: How is the Fractional Inhibitory Concentration (FIC) Index interpreted?
The FIC index is calculated from the results of a checkerboard assay and provides a quantitative measure of the interaction between two antimicrobial agents. The interpretation of the FIC index is summarized in the table below.
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
| [4][5] |
Troubleshooting Guide for Poor Results
This guide addresses specific issues that may arise during this compound synergy studies.
Issue 1: High Variability or Inconsistent Results in Checkerboard Assays
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Solubility of this compound | This compound has poor water solubility but is soluble in DMSO or ethanol.[6] Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%). |
| Pipetting Inaccuracies | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions. |
| "Skipped Well" Phenomenon | This refers to unexpected growth in a well surrounded by wells with no growth. It can be due to technical errors in dilution or inoculation. Repeat the assay with careful attention to pipetting technique. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the antimicrobial agents, leading to inaccurate MIC values. To mitigate this, fill the peripheral wells with sterile water or media without bacteria.[7] |
| Inconsistent Inoculum Density | Prepare the bacterial inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) to ensure a consistent starting cell density in all wells. |
Issue 2: No Synergy Observed Where Expected
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Partner Antibiotic | The mechanism of action of the partner drug may not be complementary to this compound. Consider combining this compound with antibiotics that have different cellular targets. For example, a cell wall synthesis inhibitor might facilitate the entry of this compound, which targets protein synthesis. |
| Suboptimal Concentration Ratios | The fixed concentration ratios used in some synergy assays might not be optimal for detecting synergy. The checkerboard method, which tests a wide range of concentrations for both agents, is recommended to identify synergistic combinations. |
| Influence of Assay Medium | The composition of the culture medium can affect the activity of some antibiotics. Ensure that the medium used (e.g., Mueller-Hinton Broth) is appropriate for the bacteria being tested and does not inactivate this compound or the partner drug. |
Issue 3: Discrepancies Between Checkerboard and Time-Kill Assay Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Different Endpoints Measured | The checkerboard assay measures the inhibition of growth (bacteriostatic effect) at a single time point, while the time-kill assay measures the rate of bacterial killing (bactericidal effect) over time. A combination may be synergistic in inhibiting growth but not in killing the bacteria. |
| Inconsistent Results Between Different Assay Formats | Differences in experimental conditions between a 96-well plate format and a larger culture flask for a time-kill assay can lead to varied results.[8] Factors such as aeration and surface-to-volume ratio can influence bacterial growth and antibiotic activity. Ensure that critical parameters are kept as consistent as possible. |
| Paradoxical Effect ("Eagle Effect") | In some cases, a reduced bactericidal effect is observed at higher antibiotic concentrations. If time-kill curves show regrowth at higher concentrations, this may be the cause. |
Experimental Protocols
Checkerboard Assay Protocol
This protocol is for determining the FIC index of this compound in combination with another antimicrobial agent (Drug B).
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of Drug B in an appropriate solvent.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[4]
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of Drug B.
-
The resulting plate will have a gradient of this compound concentrations in one direction and a gradient of Drug B concentrations in the other.
-
Include control wells with each drug alone (e.g., row H for this compound, column 11 for Drug B) and a growth control well with no antibiotics.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC for each drug in a given well:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index for each well:
-
FIC Index = FIC of this compound + FIC of Drug B
-
-
The FIC Index for the combination is the lowest FIC Index value obtained from all wells.
-
Time-Kill Curve Analysis Protocol
This protocol assesses the bactericidal activity of this compound alone and in combination.
-
Preparation:
-
Prepare bacterial cultures in the logarithmic phase of growth. Dilute the culture in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare tubes with CAMHB containing this compound alone, Drug B alone, and the combination of this compound and Drug B at concentrations of interest (e.g., based on their MICs). Include a growth control tube without any antibiotics.
-
-
Experiment Execution:
-
Inoculate the prepared tubes with the bacterial suspension.
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point (e.g., 24 hours) with the combination compared to the most active single agent.
-
Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for a checkerboard synergy assay.
Caption: A logical approach to troubleshooting poor synergy results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
solvent selection for dissolving Thiocillin I for bioassays
This technical support center provides guidance on the proper handling and use of Thiocillin I in a research setting, with a focus on solvent selection for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has poor solubility in water.[1] The recommended solvents are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] For most biological assays, DMSO is a common choice, and this compound has been shown to be soluble in DMSO at concentrations ranging from 1 mg/mL to 20 mg/mL.[3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in your chosen solvent (e.g., DMSO) to the desired concentration. If you encounter solubility issues, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2] It is crucial to ensure the compound is fully dissolved before use in your experiments.
Q3: What are the proper storage conditions for this compound stock solutions?
A3: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To maintain the stability of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Protect the solutions from light.[2]
Q4: Can I use water to dissolve this compound?
A4: No, this compound has poor water solubility and should not be dissolved directly in aqueous solutions.[1] A stock solution in an appropriate organic solvent should be prepared first and then diluted into your aqueous assay medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Ensure the final concentration of the organic solvent in your assay is sufficient to keep this compound in solution. It is generally recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced effects on cells. If precipitation persists, consider lowering the final concentration of this compound. |
| The aqueous buffer is incompatible with the dissolved this compound. | Test the solubility in different buffers to find the most suitable one for your experiment. | |
| Inconsistent bioassay results | Degradation of this compound due to improper storage. | Ensure stock solutions are stored correctly at -20°C or -80°C in aliquots to prevent repeated freeze-thaw cycles.[2] |
| Incomplete dissolution of the compound. | Before use, visually inspect the stock solution to ensure there are no precipitates. If needed, briefly sonicate the solution.[2] | |
| No observed biological activity | The target organism is not susceptible to this compound. | This compound is primarily active against Gram-positive bacteria.[4][5] Its activity against Gram-negative bacteria may require specific conditions, such as an iron-limited environment, to facilitate uptake through siderophore receptors.[3][4][5] |
| Incorrect mechanism of action being targeted. | This compound inhibits protein synthesis by binding to the 50S ribosomal subunit.[6] Ensure your assay is designed to detect this mode of action. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2][3] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
| Water | Poor | [1] |
Table 2: In Vitro Antibacterial Activity of this compound (MIC values)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 1974149 | 2 | [7] |
| Enterococcus faecalis 1674621 | 0.5 | [7] |
| Bacillus subtilis ATCC 6633 | 4 | [7][8] |
| Streptococcus pyogenes 1744264 | 0.5 | [7] |
| Bacillus anthracis | 0.2 - 3.13 | [2] |
| Streptococcus pneumoniae | 0.2 - 3.13 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
If solubility is an issue, warm the tube to 37°C and sonicate for a short period.[2]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Protocol 2: General Workflow for Minimum Inhibitory Concentration (MIC) Assay
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in the logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the bacterial growth medium in the wells of a 96-well plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically <0.5%).
-
Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Inoculate the wells with the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for selecting a solvent and preparing this compound for bioassays.
Caption: Mechanism of action of this compound in bacterial protein synthesis inhibition.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. glpbio.com [glpbio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiocillin and micrococcin exploit the ferrioxamine receptor of Pseudomonas aeruginosa for uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
potential for Thiocillin I aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and potential aggregation of Thiocillin I in solution. Given its inherent poor water solubility, this guide offers a systematic approach to solubilization and the characterization of aggregation phenomena.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound will not dissolve in my aqueous buffer. What should I do?
A1: This is a common issue as this compound has poor water solubility.[1][2][3] A systematic approach to solubilization is recommended. Direct dissolution in aqueous buffers is often unsuccessful.
Recommended Solubilization Workflow:
-
Initial Dissolution in Organic Solvent: Begin by dissolving the peptide in a minimal amount of a compatible organic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable choices.[1][4]
-
Slow Aqueous Dilution: Once fully dissolved in the organic solvent, add your target aqueous buffer dropwise to the solution while vortexing or stirring vigorously.[4] This slow dilution helps prevent the peptide from immediately precipitating out of solution due to rapid environmental changes.
-
Observe for Precipitation: If precipitation occurs during dilution, the final concentration may be too high for that specific solvent/buffer ratio. You may need to test a lower final concentration or a higher percentage of the organic solvent if your experimental conditions permit.
Q2: I successfully dissolved this compound, but the solution became cloudy or formed a precipitate after being stored at 4°C. Is this aggregation?
A2: Yes, this is a strong indication of aggregation.[4] Peptides, especially those with hydrophobic characteristics, can be metastable in solution. Over time, factors like temperature changes and prolonged storage can lead to the formation of aggregates, which manifest as cloudiness (turbidity) or visible precipitates.[4] Storing peptide solutions at -80°C, often with a cryoprotectant like glycerol, is generally preferred over 4°C to maintain stability.[5] When needed, aliquots should be thawed rapidly and used immediately to minimize the risk of aggregation during freeze-thaw cycles.
Q3: How can I definitively detect and quantify potential this compound aggregation?
A3: Several biophysical techniques can be employed to detect and characterize peptide aggregation.[4] Combining multiple methods provides the most comprehensive picture.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in your solution.[6] An increase in the hydrodynamic radius of the particles over time or under specific stress conditions (e.g., pH, temperature) is a direct indicator of aggregation.[4][6]
-
UV-Vis Spectroscopy: An increase in absorbance or scattering at wavelengths where the peptide itself does not absorb (e.g., 340-600 nm) indicates the formation of large, light-scattering aggregates.[7][8]
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the presence of amyloid-like fibrillar aggregates, which are rich in β-sheet structures. ThT dye exhibits enhanced fluorescence upon binding to these structures.[4][9]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size.[4] This method can be used to quantify the remaining monomeric this compound and identify the presence of soluble oligomers or larger aggregates.[6]
Q4: What experimental factors might be promoting the aggregation of my this compound?
A4: Several factors can influence the stability of this compound in solution:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can initiate aggregation.[5]
-
pH: The pH of the buffer affects the net charge of the peptide. At or near its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion and often leading to aggregation.[5][9] The exact pI of this compound is not readily published, but empirical testing of different pH values is recommended.
-
Ionic Strength: The salt concentration of the buffer can either screen charges, promoting aggregation, or stabilize the peptide, depending on the specific ions and their concentration.[10]
-
Temperature: Elevated temperatures can sometimes accelerate aggregation kinetics. Conversely, some peptides are prone to cold denaturation and aggregation.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can induce stress, leading to aggregation. It is advisable to store the peptide in single-use aliquots.[5]
Q5: Are there any additives I can use to prevent or reverse this compound aggregation?
A5: Yes, certain excipients or additives can be included in the formulation to enhance solubility and stability. However, their compatibility with your specific experiment must be confirmed.
-
Organic Acids: Adding a small amount of an organic acid like trifluoroacetic acid (TFA) (e.g., 0.1%) can help protonate residues and disrupt aggregation.[11]
-
Chaotropic Agents: Agents like guanidinium hydrochloride (GdmCl) or urea can disrupt the structure of water, which interferes with the hydrophobic interactions that often drive aggregation.[11] Note that these are denaturing agents and may not be suitable for all applications, especially those requiring native conformation for biological activity.
Quantitative Data Summary
The following tables provide key physicochemical properties of this compound and typical concentration ranges for solvents and additives used in troubleshooting aggregation issues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₈H₄₉N₁₃O₁₀S₆ | [12] |
| Molecular Weight | 1160.4 g/mol | [12] |
| Solubility | Poor water solubility. Soluble in ethanol, methanol, DMF, or DMSO. | [1] |
Table 2: Recommended Concentration Ranges for Solvents and Additives
| Substance | Type | Typical Concentration | Purpose |
| DMSO / DMF | Organic Solvent | 1-50% (v/v) | Initial solubilization of hydrophobic peptide |
| Acetic Acid | Acidic Buffer Component | 10% (v/v) | Solubilization of basic peptides |
| Ammonium Hydroxide | Basic Buffer Component | 0.1% (v/v) | Solubilization of acidic peptides |
| Trifluoroacetic Acid (TFA) | Additive | 0.1% (v/v) | Disrupt aggregation by protonation |
| Guanidinium HCl | Chaotropic Agent | 6 M | Disrupt hydrophobic interactions (denaturing) |
| Urea | Chaotropic Agent | 8 M | Disrupt hydrophobic interactions (denaturing) |
Experimental Protocols
Protocol 1: Detecting Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare your this compound solution in the desired buffer at the final concentration. It is critical to filter the buffer using a 0.22 µm filter before preparing the sample to remove any dust or particulate contaminants.
-
Dissolve this compound using the recommended workflow (dissolve in minimal DMSO, then add buffer).
-
Prepare a "buffer-only" control sample.
-
-
Instrument Setup:
-
Set the DLS instrument parameters, including the desired measurement temperature and the viscosity of the solvent.
-
-
Measurement:
-
First, measure the buffer-only control to establish a baseline and ensure no contaminants are present.[4]
-
Carefully transfer the this compound sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature for 2-5 minutes.[4]
-
Initiate the measurement. The instrument will collect data on light scattering fluctuations.
-
-
Data Analysis:
-
The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic size distribution of particles in the solution.[6]
-
Compare the size distribution of your this compound sample to the baseline. A monomodal peak at a small size indicates a monomeric sample, while the appearance of larger peaks or an increase in polydispersity suggests the presence of oligomers or aggregates.
-
Protocol 2: Thioflavin T (ThT) Fluorescence Assay
-
Reagent Preparation:
-
Prepare a ThT stock solution (e.g., 1 mM in water) and store it protected from light.
-
Prepare a working ThT solution by diluting the stock solution in your experimental buffer (e.g., to 20 µM).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add your this compound sample to the desired wells.[4]
-
Include a "buffer + ThT" control well and a "this compound only" control well to measure background fluorescence.
-
Add the ThT working solution to each well containing the peptide sample and to the buffer control well.
-
-
Measurement:
-
Incubate the plate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the "buffer + ThT" and "this compound only" wells from your sample wells.[4]
-
A significant increase in fluorescence intensity in the presence of this compound compared to the buffer control indicates the formation of β-sheet-rich, amyloid-like aggregates.
-
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and characterizing this compound aggregation.
Caption: Workflow for solubilizing this compound.
Caption: Experimental workflow for aggregation analysis.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C48H49N13O10S6 | CID 6446118 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Thiocillin I Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance to ensure consistent and reliable results in experiments involving the thiopeptide antibiotic, Thiocillin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a thiopeptide antibiotic that is effective against Gram-positive bacteria.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the function of elongation factors and preventing the translocation step of protein synthesis.
Q2: Why am I seeing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound in my experiments?
A2: Inconsistent MIC values for this compound can stem from several factors. Due to its hydrophobic nature and poor water solubility, this compound can precipitate out of aqueous solutions, leading to lower effective concentrations.[2] Other potential causes include aggregation of the peptide, adsorption to plasticware, degradation of the compound, and variations in experimental conditions such as inoculum density and media composition.[3]
Q3: How should I prepare a stock solution of this compound to ensure it remains solubilized?
A3: Given its poor water solubility, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol to create a concentrated stock solution.[4] This stock solution can then be serially diluted in the appropriate culture medium for your assay. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that would affect bacterial growth (typically ≤1%).
Q4: Can this compound be used against Gram-negative bacteria?
A4: While traditionally considered active only against Gram-positive bacteria, some studies have shown that this compound can exhibit activity against certain Gram-negative bacteria, such as Pseudomonas aeruginosa, particularly in the presence of iron chelators. This is because it can utilize siderophore receptors for uptake into the bacterial cell.
Troubleshooting Guide
Issue 1: No or low activity of this compound observed.
-
Question: I am not observing the expected antimicrobial activity of this compound against susceptible bacterial strains. What could be the issue?
-
Answer:
-
Solubility and Precipitation: this compound may have precipitated out of your solution. Visually inspect your stock solution and the wells of your assay plate for any signs of precipitation. Consider preparing a fresh stock solution in an appropriate organic solvent and ensure the final concentration of the solvent in your assay is low.
-
Peptide Aggregation: Hydrophobic peptides like this compound can aggregate, reducing their effective concentration. Try vortexing the stock solution before use and consider incorporating a small amount of a non-ionic surfactant like Tween 80 in your assay medium, after validating that it does not affect bacterial growth on its own.
-
Adsorption to Surfaces: this compound may be adsorbing to the surface of your plasticware. Using low-adhesion microplates can help mitigate this issue.
-
Compound Degradation: Ensure that your this compound stock has been stored correctly, typically at -20°C or lower, and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: My MIC results for this compound are not reproducible across different experiments or even within the same plate. What are the likely causes?
-
Answer:
-
Inoculum Variability: Ensure that the bacterial inoculum is standardized to the correct density (e.g., using a McFarland standard) for each experiment. Inconsistent inoculum sizes can lead to significant variations in MIC values.[3]
-
Pipetting Errors: Inaccurate pipetting, especially when performing serial dilutions, can introduce significant errors. Use calibrated pipettes and ensure proper mixing at each dilution step.
-
Uneven Drug Distribution: If this compound is not properly mixed into the medium in each well, it can lead to inconsistent results. Ensure thorough mixing after adding the antibiotic to the wells.
-
Edge Effects in Microplates: The outer wells of a 96-well plate can be prone to evaporation, which can concentrate the antibiotic and affect results. To minimize this, you can avoid using the outermost wells for your assay or fill them with sterile medium.
-
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 2 | [5] |
| Staphylococcus aureus 1974149 | 2 | [5] |
| Staphylococcus aureus 1974148 | 2 | [5] |
| Enterococcus faecalis 1674621 | 0.5 | [5] |
| Bacillus subtilis ATCC 6633 | 4 | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted for antibiotics with poor water solubility.
Materials:
-
This compound powder
-
DMSO (or other suitable organic solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, low-adhesion microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store this stock solution in small aliquots at -20°C or below, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of the 96-well plate.
-
From your 10 mg/mL stock, prepare an intermediate dilution in CAMHB. Ensure the DMSO concentration in this intermediate solution is kept low.
-
Add 100 µL of the highest desired concentration of this compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 100 µL from the last column of dilutions.
-
Include a growth control well (medium + bacteria, no antibiotic) and a sterility control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 200 µL. The final inoculum density will be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Agar Diffusion Assay for this compound
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Sterile saline or PBS
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of this compound Disks:
-
Apply a known amount of the this compound stock solution to sterile paper disks. The amount will depend on the desired disk potency. Allow the solvent to evaporate completely in a sterile environment.
-
Place the this compound-impregnated disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Include a control disk with only the solvent to ensure it does not inhibit bacterial growth.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-18 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of growth inhibition around each disk in millimeters.
-
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: this compound's Mechanism of Action on the Bacterial Ribosome.
References
Technical Support Center: Thiocillin I MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiocillin I Minimum Inhibitory Concentration (MIC) assays. Our goal is to help you address variability and achieve more consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my this compound MIC values inconsistent across different experiments?
Variability in MIC values is a common issue and can stem from several technical and biological factors.[1][2] A systematic review of your protocol is the best approach to identify the source of inconsistency.
-
Inoculum Density: The concentration of bacteria at the start of the assay is critical. A higher-than-intended inoculum can lead to falsely elevated MICs (the "inoculum effect"), while a low inoculum can result in falsely low values.[3][4]
-
Action: Always standardize your bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This should be further diluted to achieve a final target concentration of ~5 x 10⁵ CFU/mL in each well.[5] Regularly verify your inoculum concentration with plate counts.
-
-
This compound Stock Solution: Due to its poor water solubility, improper preparation and storage of this compound can be a major source of error.[6][7]
-
Media Composition: The pH and cation concentration of the growth medium can influence the activity of some antibiotics.[5]
-
Action: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for non-fastidious bacteria to ensure consistency.[8]
-
-
Incubation Conditions: Deviations in incubation time and temperature can significantly affect bacterial growth and, consequently, the apparent MIC.[9]
-
Action: Adhere strictly to a standardized incubation period (e.g., 16-20 hours for most non-fastidious bacteria) at a constant temperature (35°C ± 2°C).[5]
-
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent cause of shifted MIC values.[3]
-
Action: Ensure your pipettes are regularly calibrated. Use fresh, sterile pipette tips for each dilution step to avoid carryover. Mix each dilution thoroughly before proceeding to the next.
-
Q2: My MIC values for quality control (QC) strains are consistently outside the expected range. How can I troubleshoot this?
When QC strain MICs are incorrect, it points to a systemic issue with the assay rather than a property of an experimental compound.
-
Verify QC Strain: Confirm the identity and purity of your QC strain (e.g., ATCC reference strains). Contamination or misidentification will lead to erroneous results.[5]
-
Action: Streak the QC strain onto an appropriate agar plate to check for purity and colony morphology.
-
-
Review Protocol: Meticulously compare your entire experimental protocol against established standards like CLSI M07 or EUCAST guidelines.[5]
-
Action: Pay close attention to media preparation, inoculum standardization, dilution procedures, and incubation conditions.
-
-
Prepare Fresh Reagents: The issue could lie with a compromised reagent.
-
Action: Prepare fresh media and a new this compound stock solution from a new vial, if possible, to rule out degradation or contamination.
-
Q3: I'm observing "skipped wells" or trailing endpoints in my microdilution plate. What is the cause?
"Skipped wells" (growth in a well with a higher antibiotic concentration than a well showing no growth) or "trailing" (reduced but still visible growth across a wide range of concentrations) can complicate MIC determination.
-
Contamination: A single contaminating bacterium can cause growth in a well that should be clear.
-
Action: Repeat the assay with careful attention to aseptic technique. Ensure all reagents (media, saline, antibiotic stocks) are sterile.
-
-
Inoculum Inhomogeneity: If the bacterial suspension is not mixed thoroughly, clumps of bacteria can be added to wells, leading to inconsistent growth.
-
Action: Vortex the standardized inoculum thoroughly before diluting it and before adding it to the microtiter plate.
-
-
This compound Precipitation: Due to its poor aqueous solubility, this compound might precipitate at higher concentrations when diluted into the aqueous broth medium. This reduces the effective concentration of the antibiotic.[6]
-
Action: Visually inspect the wells after adding the antibiotic to the broth, before inoculation. If you see precipitate, consider using a co-solvent (with appropriate controls) or accepting the highest concentration without visible precipitate as the upper limit of your assay.
-
Q4: How does the mechanism of action of this compound relate to potential MIC variability?
This compound inhibits protein synthesis by binding to the 50S ribosomal subunit.[10][11] Its complex, heavily modified peptide structure is crucial for this interaction.
-
Ribosomal Mutations: Spontaneous mutations in ribosomal proteins (like L11) or 23S rRNA can confer resistance, leading to higher MIC values.[12] This is a form of biological variability.
-
Drug Influx/Efflux: While primarily active against Gram-positive bacteria, its activity against some Gram-negatives like P. aeruginosa has been shown to depend on hijacking siderophore uptake systems.[13] Variations in the expression of such transport systems could potentially influence MIC values under specific media conditions (e.g., iron limitation).
Quantitative Data: Reported MIC Values for this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature. Note that values can differ based on the specific strain and the exact method used.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1974149 | 2 | [14] |
| Staphylococcus aureus | (Generic) | 0.2 - 3.13 | [7] |
| Enterococcus faecalis | 1674621 | 0.5 | [14] |
| Bacillus subtilis | ATCC 6633 | 4 | [14][15] |
| Bacillus subtilis | (Generic) | 0.2 - 3.13 | [7] |
| Bacillus anthracis | (Generic) | 0.2 - 3.13 | [7] |
| Streptococcus pyogenes | 1744264 | 0.5 | [14] |
| Streptococcus pyogenes | (Generic) | 0.2 - 3.13 | [7] |
| Streptococcus pneumoniae | (Generic) | 0.2 - 3.13 | [7] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][16]
1. Preparation of this compound Stock Solution a. This compound has poor water solubility.[6] Prepare a 10 mg/mL stock solution in 100% Dimethyl Sulfoxide (DMSO). b. Aliquot the stock solution into sterile, single-use tubes and store at -20°C or colder for up to one year. Avoid repeated freeze-thaw cycles.[5]
2. Preparation of Microtiter Plates a. Use sterile 96-well, U-bottom microtiter plates. b. Prepare an intermediate dilution of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For example, to achieve a final top concentration of 128 µg/mL, dilute the stock into CAMHB to create a 256 µg/mL working solution (this will be the concentration in column 1). c. Add 100 µL of CAMHB to wells in columns 2 through 12. d. Add 200 µL of the 256 µg/mL this compound working solution to the wells in column 1. e. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. f. Continue this serial dilution across the plate to column 10. After mixing, discard 100 µL from column 10. g. Controls:
- Column 11: Growth Control (100 µL CAMHB, no antibiotic).
- Column 12: Sterility Control (100 µL CAMHB, no antibiotic, no bacteria).
3. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL. (For example, a 1:100 dilution of a 5 x 10⁷ CFU/mL suspension).
4. Inoculation and Incubation a. Add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) will be 200 µL. The final inoculum density will be approximately 5 x 10⁵ CFU/mL, and the antibiotic concentrations will be half of the initial serial dilutions. c. Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC a. After incubation, check the control wells. There should be no growth in the sterility control (column 12) and clear, turbid growth in the growth control (column 11). b. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism. Look for the first well in the dilution series (from lowest to highest concentration) that appears clear.
Visualizations
Caption: Experimental workflow for determining this compound MIC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. microchemlab.com [microchemlab.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Thiocillin and micrococcin exploit the ferrioxamine receptor of Pseudomonas aeruginosa for uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
stability of Thiocillin I in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Thiocillin I under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A: Solid this compound should be stored at -20°C and protected from light.[1][2]
Q2: How should I store this compound once it is in solution?
A: For solutions, it is recommended to prepare aliquots and store them in tightly sealed vials. At -20°C, the solution should be used within one month. For longer-term storage, -80°C is recommended, and the solution should be used within six months.[1] It is also a good practice to prepare fresh solutions for immediate use whenever possible.
Q3: What solvents are suitable for dissolving this compound?
A: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It has poor water solubility.[2]
Q4: My experiment requires a buffer solution. What should I consider regarding the pH and stability of this compound?
Q5: I need to transport a solution of this compound. What precautions should I take?
A: If transporting for short durations, shipping on blue ice is recommended to maintain a cool temperature.[1] For longer transit times, frozen shipment is preferable. Ensure the container is securely sealed to prevent contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in my assay. | Degradation of this compound due to improper storage. | Verify that the storage conditions (temperature and light protection) for both solid and solution forms of this compound have been followed. Prepare a fresh stock solution from the solid compound and repeat the experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Instability in the experimental buffer or medium. | Perform a stability check of this compound in your specific experimental medium by incubating it for the duration of your experiment and then testing its activity. | |
| Precipitation of this compound in my aqueous buffer. | Poor water solubility of this compound. | Dissolve this compound in a small amount of a suitable organic solvent (e.g., DMSO, ethanol) first, and then add it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. To aid solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] |
| Inconsistent results between experiments. | Degradation of the stock solution over time. | Always note the preparation date of your stock solution. If the solution has been stored for an extended period, even under recommended conditions, its potency may have decreased. Prepare a fresh stock solution for critical experiments. |
Quantitative Stability Data
The following table summarizes the available data on the stability of this compound solutions.
| Storage Temperature | Recommended Storage Duration | Solvent/Formulation | Reference |
| -20°C | Up to 1 month | Stock Solution | [1] |
| -80°C | Up to 6 months | Stock Solution | [1] |
Note: This data is based on supplier recommendations. For critical applications, it is advised to perform your own stability studies.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. The primary analytical method used for quantification is High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
This compound reference standard
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column
-
Photostability chamber
-
Temperature-controlled oven
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for peptide analysis is a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA). The exact gradient will need to be optimized for this compound.
-
Column: A C18 reversed-phase column is commonly used.
-
Detection: Monitor the elution at a wavelength where this compound has maximum absorbance.
-
Procedure: Inject the stressed samples and an unstressed control sample into the HPLC system. Record the chromatograms and determine the peak area of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining in the stressed samples compared to the unstressed control.
-
% Remaining = (Peak Area of Stressed Sample / Peak Area of Control Sample) x 100
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for this compound stability testing.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Thiocillin I and Micrococcin P1
A Detailed Guide for Researchers and Drug Development Professionals
Thiocillin I and Micrococcin P1, both members of the thiopeptide class of antibiotics, are known for their potent activity against a range of Gram-positive bacteria. This guide provides a comprehensive comparison of their antibacterial efficacy, supported by experimental data, detailed protocols, and visualizations of their mechanism of action. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for potential therapeutic applications.
Data Presentation: Comparative Antibacterial Activity
The antibacterial activities of this compound and Micrococcin P1 have been evaluated against several Gram-positive bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of antibacterial potency. A direct comparison of their in vitro activity is summarized in the table below.[1]
| Bacterial Strain | This compound MIC (μg/mL) | Micrococcin P1 MIC (μg/mL) |
| S. aureus ATCC 29213 | 1 | 1 |
| S. aureus ATCC 43300 (MRSA) | 2 | 1 |
| S. aureus NRS1 (MRSA) | 2 | 1 |
| S. aureus NRS123 (MRSA) | 2 | 1 |
| S. epidermidis ATCC 12228 | 4 | 2 |
| E. faecalis ATCC 29212 | 4 | 2 |
| E. faecalis ATCC 51299 (VRE) | 4 | 2 |
| E. faecium ATCC 19434 | 8 | 4 |
| B. subtilis ATCC 6633 | 4 | >16 |
Data sourced from Akasapu et al., 2018.[1]
Overall, this compound and Micrococcin P1 exhibit similar potencies against most of the tested Gram-positive isolates, with MIC values typically showing a 2- to 4-fold difference.[1] A notable exception is their activity against Bacillus subtilis ATCC 6633, where this compound demonstrates significantly greater potency (MIC of 4 μg/mL) compared to Micrococcin P1 (MIC >16 μg/mL).[1]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and Micrococcin P1 exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2] They belong to the thiopeptide class of antibiotics that target the bacterial ribosome. Specifically, they bind to a cleft formed between the 23S rRNA and the ribosomal protein L11.[3] This binding interferes with the function of essential elongation factors, such as EF-Tu and EF-G, which are crucial for the elongation phase of protein synthesis.[3][4] By disrupting this process, these antibiotics halt the production of vital proteins, ultimately leading to the inhibition of bacterial growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiocillin I and Thiostrepton Efficacy
An in-depth guide for researchers and drug development professionals on the antibacterial potency of two prominent thiopeptide antibiotics.
This guide provides a detailed comparison of the efficacy of Thiocillin I and Thiostrepton, two closely related thiopeptide antibiotics. Both compounds are known for their potent activity against Gram-positive bacteria, including drug-resistant strains, through the inhibition of bacterial protein synthesis. This document summarizes their mechanisms of action, presents available quantitative data on their antibacterial activity, details the experimental protocols used for these assessments, and provides visualizations of the key biological pathways and experimental workflows.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound and Thiostrepton exert their antibacterial effects by targeting the bacterial ribosome, a critical component of protein synthesis. Specifically, they bind to the 50S ribosomal subunit, a large ribonucleoprotein complex. Their binding site is a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This interaction sterically hinders the binding of elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), to the ribosome. The inhibition of these elongation factors effectively stalls the process of peptide chain elongation, leading to a cessation of protein synthesis and ultimately bacterial cell death.
Quantitative Efficacy Comparison
Direct comparative studies of this compound and Thiostrepton are limited. However, a 2020 study by Chan et al. provides a side-by-side evaluation of their minimum inhibitory concentrations (MICs) against a clinically relevant strain of Methicillin-Resistant Staphylococcus aureus (MRSA).[2] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Antibiotic | Bacterial Strain | MIC (ng/mL) | MIC (µM) |
| This compound | MRSA USA300 | 130 | ~0.11 |
| Thiostrepton | MRSA USA300 | 32 | ~0.02 |
Data sourced from Chan et al., 2020.[2] Molar concentrations are approximate.
These results indicate that under the tested conditions, Thiostrepton exhibits approximately four-fold greater potency against MRSA USA300 than this compound .
It is important to note that other studies have reported varying MIC values for both compounds against different bacterial strains, which can be influenced by the specific experimental conditions. For instance, some studies have shown this compound to have potent activity against various Gram-positive bacteria with MIC values in the range of 0.2 - 0.9 µg/mL.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro efficacy of an antimicrobial agent. The following outlines a typical broth microdilution protocol, a common method used for determining the MIC of thiopeptide antibiotics.
Broth Microdilution MIC Assay Workflow
1. Preparation of Materials:
- Antibiotics: Stock solutions of this compound and Thiostrepton are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
- Growth Medium: A suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB), is sterilized.
- Bacterial Culture: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight on an appropriate agar medium.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
- Serial Dilutions: A two-fold serial dilution of each antibiotic is performed in the wells of the microtiter plate using the growth medium as the diluent. This creates a gradient of antibiotic concentrations.
- Inoculum Preparation: The overnight bacterial culture is suspended in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
- Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
- Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
3. Interpretation of Results:
- After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth. Results can also be read using a microplate reader to measure the optical density at 600 nm (OD600).
Conclusion
Both this compound and Thiostrepton are potent inhibitors of bacterial protein synthesis with a primary spectrum of activity against Gram-positive bacteria. Based on the available direct comparative data, Thiostrepton demonstrates superior in vitro efficacy against MRSA USA300 when compared to this compound. However, the choice of antibiotic for further research or development may depend on a variety of factors including the target pathogen, potential for resistance development, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a standardized framework for conducting further comparative efficacy studies.
References
A Comparative Guide to the Mechanism of Action of Thiocillin I and Its Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Thiocillin I and its variants, supported by experimental data and detailed protocols. This compound belongs to the thiopeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs), known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA.[1][2] Understanding the precise molecular interactions and the structural requirements for its antibiotic activity is crucial for the development of novel anti-infective agents.
Mechanism of Action of this compound
This compound, like other thiopeptides with a 26-membered macrocycle such as thiostrepton and micrococcin, exerts its antibacterial effect by inhibiting protein synthesis.[3][4] The primary target is the 50S large ribosomal subunit.
Molecular Interaction: this compound binds to a cleft at the interface of the 23S rRNA and ribosomal protein L11.[1][2][5] This region, often called the GTPase Associated Center, is critical for the function of translational GTPase factors. By binding to this site, this compound physically obstructs the binding of Elongation Factor G (EF-G).[2][6]
Functional Consequence: The inhibition of EF-G binding stalls the ribosome, preventing the translocation step of elongation.[2][6] During protein synthesis, EF-G is responsible for catalyzing the movement of the peptidyl-tRNA from the A-site to the P-site, allowing a new aminoacyl-tRNA to enter. By blocking this movement, this compound effectively halts peptide chain elongation, leading to bacterial growth inhibition.
Comparison with Alternative Thiopeptide Mechanisms
The mechanism of action for thiopeptides is directly correlated with the size of their primary macrocycle.[7][8] While this compound has a 26-membered ring, other variants possess larger rings and target a different component of the translation machinery.
-
26-Membered Rings (e.g., this compound, Thiostrepton): Inhibit protein synthesis by binding to the 50S ribosome and blocking EF-G.[4]
-
29-Membered Rings (e.g., GE2270A, Thiomuracin): These antibiotics bind directly to Elongation Factor Tu (EF-Tu).[2][3][9] This interaction prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby blocking the delivery of new amino acids to the ribosome's A-site.[10]
Validating the Mechanism of this compound Variants
The generation and analysis of this compound variants, primarily through mutasynthesis, have been instrumental in defining the structure-activity relationships (SAR).[2] This involves introducing variants of the precursor peptide gene (tclE) into a knockout strain of the producing organism, Bacillus cereus.[3][11]
The results from alanine and serine scanning mutagenesis have demonstrated that the conformational rigidity of the macrocycle and the integrity of the trithiazolylpyridine core are essential for antibiotic activity.[3][11] Substitutions that disrupt these features lead to a significant loss of potency.
The following table summarizes representative data from mutagenesis studies, showing the impact of amino acid substitutions on antibiotic efficacy against Bacillus subtilis.
| Variant (Substitution) | Precursor Residue Modified | Key Structural Role | Relative MIC* | Conclusion |
| Wild-Type | - | - | 1x | Baseline activity. |
| S1A | Serine 1 | Pyridine Core Formation | >100x (Inactive) | Pyridine core is essential for activity.[11] |
| C11A | Cysteine 11 | Thiazole & Macrocycle Rigidity | >100x (Inactive) | A single missing heterocycle can disrupt the conformation required for ribosome binding.[3][11] |
| T3A | Threonine 3 | Macrocycle Loop | >50x (Inactive) | Loop conformation is critical for target recognition.[5] |
| T4A | Threonine 4 | Macrocycle Loop (Dhb formation) | >50x (Inactive) | The dehydrobutyrine at position 4 is purported to be involved in ribosome binding.[5] |
| C6S | Cysteine 6 | Thiazole Formation | 1-2x | Some flexibility is tolerated at positions not critical to the core scaffold or overall rigidity.[3] |
*Relative Minimum Inhibitory Concentration (MIC) compared to Wild-Type this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manipulation of Thiocillin Variants by Prepeptide Gene Replacement: Structure, Conformation, and Activity of Heterocycle Substitution Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiopeptide Antibiotics: Retrospective and Recent Advances | MDPI [mdpi.com]
- 9. Ribosomally synthesized thiopeptide antibiotics targeting elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manipulation of thiocillin variants by prepeptide gene replacement: structure, conformation, and activity of heterocycle substitution mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ribosomal Target of Thiocillin I: A Comparative Guide Based on Mutation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of experimental data confirming the ribosomal target of the thiopeptide antibiotic, Thiocillin I. Through a detailed examination of mutation studies, we compare the activity of this compound and its analogs against susceptible and resistant bacterial strains. This document serves as a valuable resource for researchers investigating ribosome-targeting antibiotics and for professionals in drug development seeking to understand the mechanism of action and potential resistance pathways for this class of compounds.
Executive Summary
This compound, a member of the thiopeptide family of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. Extensive research, particularly through mutation analysis, has pinpointed its target to the 50S ribosomal subunit. Specifically, this compound binds to a cleft formed by ribosomal protein L11 and a region of the 23S ribosomal RNA (rRNA) known as the GTPase-associated center. This interaction disrupts the function of elongation factors, ultimately halting peptide chain elongation. Mutations in the gene encoding L11 (rplK) or in the 23S rRNA at the antibiotic binding site have been shown to confer resistance, providing strong evidence for the specific ribosomal target of this compound and related thiopeptides.
Comparative Analysis of this compound Activity
The antibacterial potency of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and its variants against various bacterial strains, including those with mutations that alter antibiotic susceptibility.
Table 1: In Vitro Antibacterial Activity of this compound and Micrococcin P1
| Antibiotic | Test Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis ATCC 6633 | 4 |
| Bacillus subtilis PCI 219 | 1.56[1] | |
| Vancomycin-resistant Enterococcus faecalis | More potent than comparator antibiotics | |
| Micrococcin P1 | Bacillus subtilis ATCC 6633 | >16[1] |
| Vancomycin-resistant Enterococcus faecalis | Less potent than this compound |
Table 2: Structure-Activity Relationship of Thiocillin Precursor Peptide Mutants
Mutations in the precursor peptide of Thiocillin can affect its final structure and subsequent antibacterial activity. The following table illustrates how amino acid substitutions at specific positions in the Thiocillin scaffold impact its inhibitory effect on Bacillus subtilis and Methicillin-resistant Staphylococcus aureus (MRSA).
| Thiocillin Variant | MIC against B. subtilis (µg/mL) | MIC against MRSA COL (µg/mL) | MIC against MRSA MW2 (µg/mL) |
| Wild Type | 0.2 - 0.9[2] | < 0.03 - 0.1[2] | < 0.03 - 0.1 |
| V6A | 2-4 fold improved activity | 2-4 fold improved activity | Equally active as WT |
| T8A | Slightly decreased activity | - | - |
| T13A | 2-4 fold improved activity | 2-4 fold improved activity | Equally active as WT |
| T3A | Inactive (> 8 µg)[2] | - | - |
| T4V | Inactive (> 8 µg)[2] | - | - |
Data for some variants were presented as relative activity rather than specific MIC values.
Confirming the Ribosomal Target through Resistance Mutations
The most compelling evidence for the target of an antibiotic comes from the analysis of resistant mutants. For thiopeptides like this compound, resistance is consistently associated with mutations in the gene for ribosomal protein L11 (rplK) or in the 23S rRNA.
Ribosomal Protein L11 Mutations
Mutations in the N-terminal domain of ribosomal protein L11 have been identified in various bacteria resistant to thiopeptides. For instance, a proline residue (Pro22 in B. subtilis) is critical, and its deletion or substitution leads to high-level resistance.[3] While direct MIC data for this compound against these specific mutants are not always available, the structural and functional similarity among 26-membered ring thiopeptides strongly suggests cross-resistance.[3]
23S rRNA Mutations
The binding site for thiopeptides on the 23S rRNA is located in helices 43 and 44 of domain II.[3] Mutations in this region, particularly at nucleotide A1067 (E. coli numbering), disrupt the binding of these antibiotics and result in resistance.[4][5] The producing organisms of thiopeptide antibiotics often possess a methyltransferase that modifies A1067, preventing the antibiotic from binding to its own ribosomes and thus conferring self-resistance.[4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antibiotic required to inhibit the growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a known concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Dilute the overnight culture to a standardized cell density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacterium is observed.
In Vitro Translation Inhibition Assay
Objective: To measure the inhibitory effect of a compound on protein synthesis in a cell-free system.
Methodology:
-
Assay System: Utilize a commercial in vitro transcription-translation system (e.g., PURExpress®) or a prepared S30 cell extract.
-
Reporter Gene: Use a plasmid DNA or mRNA encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).
-
Reaction Setup: Assemble the translation reaction mixture containing the cell-free extract, amino acids, energy source, and the reporter template.
-
Addition of Inhibitor: Add varying concentrations of the test antibiotic (e.g., this compound) to the reaction mixtures. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time to allow for protein synthesis.
-
Detection: Measure the amount of reporter protein produced. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.
-
Data Analysis: Calculate the concentration of the antibiotic that inhibits protein synthesis by 50% (IC50).
Visualizing the Mechanism and Experimental Workflow
Mechanism of Action and Resistance
References
- 1. Total synthesis of micrococcin P1 and this compound enabled by Mo( vi ) catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04885A [pubs.rsc.org]
- 2. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiostrepton-resistant mutants of Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of microbial resistance to thiopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiocillin I and Other Thiopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising frontier in the fight against multidrug-resistant Gram-positive bacteria.[1] Their intricate structures and unique mechanisms of action make them compelling candidates for novel therapeutic development. This guide provides a detailed comparative analysis of Thiocillin I and other notable thiopeptide antibiotics, including micrococcin P1, thiostrepton, and nocathiacin, with a focus on their antimicrobial performance supported by experimental data.
Structural Overview and Classification
Thiopeptides are characterized by a sulfur-rich macrocyclic structure containing a central nitrogen heterocycle (e.g., pyridine, piperidine) and numerous thiazole rings.[2][3] They are broadly classified into series (a-e) based on the oxidation state of their central heterocyclic ring.[2][4]
| Series | Central Ring System | Representative Antibiotics |
| a | Piperidine | Sch 18640 |
| b | Dehydropiperidine | Siomycin |
| c | Dihydroimidazo[1,5-a]piperidine | Sch 40832 |
| d | Pyridine | This compound , Micrococcin P1 |
| e | Hydroxypyridine | Nosiheptide |
Caption: Classification of Thiopeptide Antibiotics based on their central ring system.
Caption: Hierarchical classification of thiopeptide antibiotics.
Mechanism of Action
The primary antibacterial target of most thiopeptides is the bacterial ribosome, leading to the inhibition of protein synthesis.[2] However, the precise binding site and mechanism can vary depending on the macrocycle size. Thiopeptides with 26-membered macrocycles, such as this compound and micrococcin P1, are known to bind to the GTPase-associated region of the ribosome, a cleft formed between the 23S rRNA and the L11 ribosomal protein.[2] This interaction interferes with the function of elongation factor G (EF-G), thereby halting the translocation step of protein synthesis.[5]
Caption: Mechanism of action of this compound.
Comparative Antimicrobial Activity
The in vitro potency of thiopeptide antibiotics is typically evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains. The following tables summarize the comparative MIC values for this compound and other selected thiopeptides.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Micrococcin P1 against Gram-Positive Bacteria (μg/mL)
| Bacterial Strain | This compound | Micrococcin P1 | Reference |
| Staphylococcus aureus ATCC 29213 | 2 | 4 | [6] |
| Staphylococcus aureus 1974149 | 2 | 2 | [6] |
| Staphylococcus aureus 1974148 | 2 | 8 | [6] |
| Enterococcus faecalis 1674621 | 0.5 | 1 | [6] |
| Bacillus subtilis ATCC 6633 | 4 | >16 | [6] |
Table 2: Comparative MIC Values of Various Thiopeptide Antibiotics (μg/mL)
| Bacterial Strain | This compound | Thiostrepton | Nocathiacin I | Reference |
| Methicillin-resistant S. aureus (MRSA) | 0.13 | 0.032 | ≤0.0156 | [7][8] |
| Vancomycin-resistant Enterococcus (VRE) | 0.5 | - | ≤0.0156 | [6][8] |
| Penicillin-resistant S. pneumoniae | - | - | ≤0.0156 | [8] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent.[9][10][11][12][13]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Thiopeptide antibiotic stock solution
-
Sterile diluent (e.g., saline, DMSO)
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of the thiopeptide antibiotic in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing the antibiotic dilution, as well as to a positive control well (broth with bacteria, no antibiotic). A negative control well should contain only broth.
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of bacteria.[9] Growth is typically assessed by turbidity.
Caption: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Thiopeptide antibiotic stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the thiopeptide antibiotic and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of color produced is proportional to the number of viable cells.
In Vivo Efficacy
While in vitro data is crucial, in vivo studies are essential to evaluate the therapeutic potential of an antibiotic. Murine models of systemic infection are commonly used to assess the efficacy of novel antibiotics against Gram-positive pathogens.[14][15]
General Protocol for a Murine Systemic Infection Model:
-
Infection: Mice are infected with a lethal dose of a bacterial pathogen (e.g., S. aureus) via an appropriate route (e.g., intraperitoneal, intravenous).
-
Treatment: At a specified time post-infection, the mice are treated with the thiopeptide antibiotic at various doses. A control group receives a vehicle.
-
Monitoring: The animals are monitored for a set period for survival.
-
Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.
One study demonstrated that semisynthetic thiopeptide derivatives were effective in a mouse systemic infection model against S. aureus and E. faecalis, with ED50 values in the low mg/kg range.[16] Nosiheptide has also shown in vivo activity in a murine model of MRSA infection.[17]
Conclusion
This compound and other thiopeptide antibiotics exhibit potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains. Their unique mechanism of action, targeting bacterial protein synthesis, makes them attractive candidates for further development. The comparative data presented in this guide highlights the potential of this class of antibiotics. However, challenges such as poor solubility and bioavailability need to be addressed through medicinal chemistry efforts to translate their in vitro promise into clinical success. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these complex natural products.
References
- 1. Thiopeptide - Wikipedia [en.wikipedia.org]
- 2. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Antimicrobial evaluation of nocathiacins, a thiazole peptide class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunocompromised animal models for the study of antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Activities of Novel, Semisynthetic Thiopeptide Inhibitors of Bacterial Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of Thiocillin I against methicillin-resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the exploration of novel antimicrobial agents. Thiocillin I, a member of the thiopeptide class of antibiotics, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including MRSA. This guide provides a comprehensive comparison of this compound's efficacy against MRSA with current standard-of-care antibiotics, supported by available experimental data.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of this compound and comparator antibiotics against MRSA is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the available MIC data.
| Antibiotic | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound | MRSA USA300 | 0.13 | [1] |
| MRSA (unspecified) | 2 | [1] | |
| Micrococcin P1 (related thiopeptide) | S. aureus ATCC 29213 | 4 | [1] |
| MRSA 1974149 | 2 | [1] | |
| MRSA 1974148 | 8 | [1] | |
| Nosiheptide (related thiopeptide) | Multiple contemporary MRSA strains | ≤ 0.25 | [2][3] |
Table 1: In Vitro Activity of this compound and Related Thiopeptides against MRSA. This table presents the Minimum Inhibitory Concentration (MIC) values of this compound and other closely related thiopeptide antibiotics against various strains of Methicillin-resistant Staphylococcus aureus.
| Antibiotic | Number of MRSA Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Vancomycin | 407 (China, 2018-2020) | 0.25 - 2 | 0.5 | 1 | |
| 200 (India) | 1 - 4 | 2 | 2 | [4] | |
| 20 (Bacteremia isolates) | 0.5 - 2 | - | 2 | [5] | |
| Linezolid | 407 (China, 2018-2020) | 0.25 - 4 | 1 | 2 | |
| 326 (India) | 0.25 - 1.5 | - | - | [2] | |
| 200 (India) | 1 - 4 | 1 | 2 | [4] | |
| Daptomycin | 407 (China, 2018-2020) | 0.06 - 1 | 0.25 | 0.5 | |
| 326 (India) | 0.064 - 1.5 | - | - | [2] |
Table 2: In Vitro Activity of Standard-of-Care Antibiotics against MRSA. This table summarizes the MIC distribution for vancomycin, linezolid, and daptomycin against large collections of clinical MRSA isolates from different geographical regions. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Mechanism of Action: Inhibition of Protein Synthesis
Thiopeptides, including this compound, exert their antibacterial effect by inhibiting protein synthesis in bacteria. They achieve this by binding to a critical region of the bacterial ribosome, specifically at the interface of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding event interferes with the function of elongation factors, ultimately halting the translation process.
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits bacterial protein synthesis by binding to a specific pocket on the 50S ribosomal subunit, formed by the 23S rRNA and the L11 protein. This binding prevents the proper functioning of elongation factors, leading to the cessation of protein synthesis and ultimately, bacterial cell death.
Experimental Protocols
Broth Microdilution Method for MIC Determination (CLSI Guideline)
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Staphylococcus aureus using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent (e.g., this compound) at a known concentration in a suitable solvent.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Bacterial Inoculum: Prepare a suspension of the MRSA isolate in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension should be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Sterile 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial agent in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and the bacterial inoculum, but no antimicrobial agent.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
Figure 2: Broth Microdilution Workflow. This flowchart outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against MRSA using the broth microdilution method.
In Vivo Efficacy
Currently, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of MRSA infection. However, studies on a closely related thiopeptide, nosiheptide, provide valuable insights into the potential of this antibiotic class.
In a murine model of intraperitoneal MRSA infection, nosiheptide demonstrated significant protection against mortality.[6][7][8] Mice treated with nosiheptide (20 mg/kg) at 1 and 8 hours post-infection showed a 90% survival rate over 5 days, compared to only 40% survival in the vehicle-treated control group.[7] Furthermore, nosiheptide was found to be rapidly bactericidal against MRSA in a concentration- and time-dependent manner in time-kill assays.[2][3]
While these findings for nosiheptide are promising, it is crucial to note that they cannot be directly extrapolated to this compound. Further in vivo studies are necessary to establish the efficacy and pharmacokinetic/pharmacodynamic profile of this compound for the treatment of MRSA infections.
Conclusion and Future Directions
The available in vitro data suggests that this compound possesses potent activity against MRSA, with MIC values that are comparable to or lower than some standard-of-care antibiotics. Its mechanism of action, targeting a conserved site on the bacterial ribosome, makes it a promising candidate for further development.
However, the current body of evidence is limited by the lack of direct comparative studies with modern anti-MRSA agents and, most critically, the absence of in vivo efficacy data for this compound itself. Future research should focus on:
-
Head-to-head in vitro studies: Directly comparing the MIC and bactericidal activity of this compound against a large and diverse panel of contemporary MRSA isolates alongside vancomycin, linezolid, and daptomycin.
-
In vivo efficacy studies: Evaluating the efficacy of this compound in various animal models of MRSA infection (e.g., skin and soft tissue infection, bacteremia) to determine its therapeutic potential and establish pharmacokinetic/pharmacodynamic parameters.
-
Toxicity and safety profiling: Comprehensive assessment of the safety profile of this compound to determine its suitability for clinical development.
Addressing these knowledge gaps will be essential to fully elucidate the potential of this compound as a viable therapeutic option in the fight against MRSA infections.
References
- 1. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the thiopeptide antibiotic nosiheptide against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Teicoplanin vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro and intracellular inhibitory activities of nosiheptide against Mycobacterium abscessus [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Thiocillin I Analogs: A Guide to Structure-Activity Relationships
A detailed examination of Thiocillin I and its derivatives reveals key structural determinants for antibacterial potency. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols, to aid researchers in the ongoing development of novel thiopeptide antibiotics.
This compound, a member of the thiopeptide family of antibiotics, exhibits potent activity against a range of Gram-positive bacteria. Its complex macrocyclic structure, characterized by a nitrogen-rich heterocyclic core and multiple thiazole rings, has been a focal point for structure-activity relationship (SAR) studies. These investigations aim to elucidate the molecular features crucial for its antibacterial action and to guide the design of new analogs with improved therapeutic properties. This guide compares the performance of this compound with key analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the general workflow for SAR studies.
Comparative Antibacterial Activity of this compound Analogs
The antibacterial efficacy of this compound and its analogs is typically quantified by determining the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. A comparative analysis of MIC values for this compound and its closely related analog, Micrococcin P1, which differs by the substitution of a hydroxyvaline in this compound with a valine, highlights the subtle yet significant impact of structural modifications on activity.
| Compound | S. aureus ATCC 29213 | S. aureus 1974149 | S. aureus 1974148 | E. faecalis 1674621 | E. faecalis 1674614 (VRE) | B. subtilis ATCC 6633 | S. pyogenes 1744264 |
| This compound | 2 | 2 | 2 | 0.5 | 0.5 | 4 | 0.5 |
| Micrococcin P1 | 4 | 2 | 8 | 1 | 1 | >16 | 1 |
| Vancomycin | 1 | 0.5 | 1 | 0.5 | >16 | 0.25 | 0.5 |
| Ciprofloxacin | 0.5 | 0.25 | >16 | 1 | >16 | 0.06 | 0.25 |
Data presented as MIC in µg/mL. VRE: Vancomycin-Resistant Enterococcus. Data sourced from[1].
Further SAR studies involving the introduction of noncanonical amino acids into the this compound scaffold have provided additional insights. For instance, certain modifications at specific positions within the macrocycle can lead to a significant reduction or complete loss of activity, underscoring the importance of the native architecture for target binding and inhibition.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[2] This is achieved by binding to the bacterial ribosome, specifically to a cleft formed by the 23S rRNA and ribosomal protein L11.[3] This binding event interferes with the function of elongation factors, such as EF-Tu and EF-G, which are essential for the elongation phase of protein synthesis.[4] The following diagram illustrates the key steps in this inhibitory pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized assay used to determine the MIC of an antimicrobial agent against a specific microorganism.[5][6][7][8][9]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound (e.g., this compound analog) in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial growth without antibiotic)
-
Negative control (broth only)
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the test compound at the highest desired concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as the positive control (no antibiotic), and well 12 as the negative control.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: 50 µL of the standardized bacterial inoculum is added to each well (except the negative control), bringing the total volume in each well to 100 µL.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.
Workflow for Structure-Activity Relationship (SAR) Studies
The process of conducting SAR studies for novel antibiotic candidates like this compound analogs involves a cyclical process of design, synthesis, and biological evaluation.[10]
Caption: General workflow for SAR studies.
This systematic approach allows researchers to build a comprehensive understanding of how specific structural features of this compound and its analogs contribute to their antibacterial activity, paving the way for the development of more effective and clinically valuable antibiotics.
References
- 1. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncdnadayblog.org [ncdnadayblog.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Thiocillin I: Evaluating its Potential Against Vancomycin-Resistant Enterococci (VRE)
A Comparative Analysis for Researchers and Drug Development Professionals
Vancomycin-resistant Enterococci (VRE) represent a significant challenge in clinical settings, necessitating the exploration of novel antimicrobial agents. This guide provides a comparative overview of the reported activity of Thiocillin I against VRE, contextualized with the performance of established alternative antibiotics. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective therapies.
While specific minimum inhibitory concentration (MIC) data for this compound against VRE is not widely available in public literature, existing studies indicate its superior potency compared to other antibiotics against vancomycin-resistant Enterococcus faecalis. This guide synthesizes the available qualitative information for this compound and quantitative data for comparator drugs to offer a preliminary assessment of its potential.
Performance Comparison: this compound vs. Standard VRE Therapies
The following table summarizes the in vitro activity of key antibiotics used to treat VRE infections. It is important to note that while direct quantitative comparison with this compound is not possible due to the lack of specific MIC values in the reviewed literature, reports suggest its high potency.
| Antibiotic | Class | Mechanism of Action | Reported MIC Range against VRE (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| This compound | Thiopeptide | Inhibition of ribosomal protein synthesis | Data not available | Data not available | Data not available |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit | 0.25 - 2 | 1 - 2 | 2 |
| Daptomycin | Cyclic Lipopeptide | Disrupts bacterial cell membrane function | 0.12 - 4 | 1 - 2 | 2 - 4 |
| Tigecycline | Glycylcycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit | ≤0.03 - 1 | ≤0.03 - 0.125 | 0.12 - 0.25 |
Note: MIC values can vary depending on the specific VRE strain (E. faecalis vs. E. faecium), testing methodology, and geographical region. The data presented represents a consolidation of findings from multiple studies. This compound has been reported to be more potent than comparator antibiotics against vancomycin-resistant E. faecalis[1].
Experimental Protocols
Accurate determination of antibiotic susceptibility is critical for both clinical management and drug development. The following are detailed methodologies for key experiments cited in the evaluation of anti-VRE agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
- Bacterial Isolate: A pure, overnight culture of the VRE strain grown on an appropriate agar medium.
- Antimicrobial Agent: A stock solution of the antibiotic (e.g., this compound, Linezolid) of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
- Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- Select several colonies of the VRE isolate and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- Prepare serial twofold dilutions of the antibiotic in CAMHB directly in the microtiter plate. The concentration range should be chosen to encompass the expected MIC of the drug.
- Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Workflow for MIC determination.
Caption: Mechanism of action of this compound.
References
Safety Operating Guide
Proper Disposal of Thiocillin I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Thiocillin I, a thiopeptide antibiotic. Adherence to these procedures is critical to minimize environmental impact and maintain a safe laboratory environment.
I. Understanding the Hazards
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.
II. Quantitative Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C48H49N13O10S6 | [2] |
| Molecular Weight | 1160.4 g/mol | [2] |
| CAS Number | 59979-01-0 | [2][3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [4][5] |
III. Step-by-Step Disposal Procedures
Given the potential environmental hazards associated with antibiotics, direct disposal of this compound, its concentrated solutions, or contaminated materials into laboratory drains or regular trash is not recommended. The following step-by-step procedure should be followed.
Step 1: Deactivation of this compound
For solutions containing this compound, such as used cell culture media, deactivation is a critical first step. However, it is important to note that some antibiotics are heat-stable and may not be effectively destroyed by autoclaving alone[6].
-
Chemical Deactivation (Recommended):
-
Prepare a fresh 10% (v/v) solution of sodium hypochlorite (bleach).
-
Add the bleach solution to the this compound-containing liquid waste to achieve a final concentration of at least 1% bleach.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure deactivation.
-
After deactivation, neutralize the bleach by adding sodium thiosulfate until the chlorine is no longer detectable (e.g., using iodine-starch test paper).
-
-
Autoclaving (Use with Caution):
-
While autoclaving is effective for sterilizing biohazardous waste, its effectiveness in degrading this compound is not confirmed. If autoclaving is used, it should be followed by collection as chemical waste[6].
-
Step 2: Segregation and Collection of Waste
Proper segregation of waste streams is essential for safe and compliant disposal.
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated materials such as pipette tips, gloves, and empty vials.
-
Procedure: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container. The label should include "Hazardous Chemical Waste," "this compound," and the appropriate hazard symbols.
-
-
Liquid Waste:
-
Deactivated this compound solutions.
-
Stock solutions of this compound[6].
-
Solvents (e.g., DMSO, ethanol) used to dissolve this compound.
-
Procedure: Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous chemical waste container. Do not mix incompatible waste streams.
-
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.
Step 4: Final Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this waste with regular laboratory or municipal trash.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound. It is imperative to always consult your institution's specific safety and disposal protocols and to contact your Environmental Health and Safety (EHS) department for any clarifications.
References
Personal protective equipment for handling Thiocillin I
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Thiocillin I. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to the following personal protective equipment and safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).[1]
| Protection Type | Requirement | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves. | Gloves must be inspected prior to use. Wash and dry hands after handling.[1] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced. | - |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | - |
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard step-by-step procedure for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Response Plan for Accidental Exposure
In the event of accidental exposure to this compound, the following procedural diagram outlines the immediate steps to be taken.
Caption: Emergency Response Plan for Accidental Exposure to this compound.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.[2]
-
Solid Waste: Collect in a designated, labeled, and sealed container for chemical waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container for chemical waste. Do not pour down the drain.[2]
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.
Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
